Quininic acid
Description
Historical Perspectives in Quininic Acid Research
The story of this compound is fundamentally connected to the quest to understand the structure of quinine (B1679958), the first effective treatment for malaria. In the 19th and early 20th centuries, a primary method for determining the structure of complex natural products was through chemical degradation, breaking them down into smaller, more easily identifiable fragments.
This compound was identified as a key degradation product of quinine when the alkaloid was oxidized using chromic acid. sathyabama.ac.inunizg.hr This discovery was a critical piece of the puzzle for chemists working to elucidate the intricate structure of quinine. The molecular formula of this compound was determined to be C₁₁H₉NO₃. sathyabama.ac.in
Further degradation studies on this compound itself provided deeper insights. Scientists found that heating this compound with sodalime (a process to induce decarboxylation) resulted in the formation of 6-methoxyquinoline. sathyabama.ac.in This experiment established the core quinoline (B57606) structure and the position of the methoxy (B1213986) group. Moreover, more vigorous oxidation of this compound yielded pyridine-2,3,4-tricarboxylic acid, which confirmed the position of the carboxylic acid group at the 4-position of the quinoline ring. sathyabama.ac.in These classical degradation experiments were instrumental in the eventual structural elucidation of quinine, a feat credited to Paul Rabe in 1907. wikipedia.org
The historical significance of this compound was further cemented by its role in the formal total synthesis of quinine. In 1918, Paul Rabe and Karl Kindler demonstrated that quinotoxine, an isomer of quinine, could be converted back into quinine. wikipedia.orgnih.govchemistryviews.org This partial synthesis was a crucial link that was later relied upon by Robert B. Woodward and William von Eggers Doering in their landmark 1944 publication claiming the formal total synthesis of quinine. nih.govchemistryviews.org A German publication from 1970 also specifically describes a method for the synthesis of this compound. nih.gov
Current Academic Significance of this compound
In contemporary science, this compound has transitioned from a structural curiosity to a useful molecule in its own right, primarily as a specialized research chemical and a building block in synthesis. pharmaffiliates.comchemshuttle.com Its modern significance can be categorized into several key areas:
Pharmaceutical and Chemical Synthesis: this compound serves as a key starting material or intermediate in the synthesis of more complex molecules. chemimpex.com Researchers utilize it as a scaffold to develop novel pharmaceutical agents, with studies pointing to its use in creating potential anti-inflammatory and anti-cancer compounds. chemimpex.com Furthermore, its structure has been employed as a basis for designing new P-glycoprotein (P-gp) inhibitors, which are important in overcoming multidrug resistance in cancer therapy. nih.gov
Biochemical Research: The compound is used in the field of biochemistry for studying enzyme inhibition. chemimpex.com Its ability to interact with biological targets makes it a valuable tool for probing metabolic pathways and identifying potential new therapeutic targets. chemimpex.com
Analytical Chemistry: this compound and its derivatives have found applications in analytical chemistry. They are used in the development of fluorescent probes and as reagents in methods designed to detect and quantify metal ions. chemimpex.com
Metabolite Context: Historically, this compound is known as an in vitro oxidation product of quinine. However, modern studies on the metabolism of quinine in humans have shown that the primary metabolic pathways involve hydroxylation and glucuronidation, leading to metabolites such as 3-hydroxyquinine (B22115) and 2'-quininone. nih.gov this compound is not typically identified as a major in vivo human metabolite of quinine.
Evolution of Research Paradigms on this compound
The scientific approach to studying this compound has evolved significantly over the past century, reflecting broader changes in chemical and biological sciences.
The initial research paradigm was centered on degradation and structural elucidation . Early chemists used this compound as a tool to deconstruct the more complex quinine molecule. sathyabama.ac.inunizg.hr This approach was fundamental to the classical era of natural product chemistry.
This paradigm shifted towards synthesis and application . Following the elucidation of its structure, the focus moved to using this compound as a constructive building block. The work of Rabe, and later Woodward and Doering, highlighted its utility in the ambitious goal of total synthesis. wikipedia.orgnih.gov This has continued into the present day, where its role as a scaffold for medicinal chemistry is a primary driver of interest. chemimpex.comnih.gov
Finally, the evolution is marked by a dramatic advancement in analytical techniques . Where early identification relied on classical methods like chemical tests, melting point determination, and elemental analysis, modern research employs a sophisticated suite of analytical tools. sathyabama.ac.innih.gov Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MSD), and Nuclear Magnetic Resonance (NMR) spectroscopy are now standard for the unambiguous identification, quantification, and structural analysis of this compound and its derivatives. nih.govresearcher.life
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFLUJXWKXUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323339 | |
| Record name | Quininic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-68-0 | |
| Record name | Quininic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quininic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quininic acid | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quininic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUININIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Natural Occurrence of Quininic Acid
Biosynthetic Pathways of Quininic Acid
The formation of this compound is closely associated with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other essential compounds. mdpi.comresearchgate.netrsc.orgnih.govnih.gov
Shikimate Pathway Involvement in this compound Biosynthesis
The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). researchgate.netwikipedia.org This initial step is a critical entry point for carbon into the pathway. Subsequent enzymatic reactions lead to the formation of various intermediates, including 3-dehydroquinate (B1236863) (DHQ), which serves as a key branch point. mdpi.comwikipedia.org It is from this intermediate that the biosynthesis of this compound diverges. While the shikimate pathway primarily proceeds towards the synthesis of shikimic acid and ultimately aromatic amino acids, a side reaction can lead to the formation of this compound. mdpi.comresearchgate.netnih.gov
Enzymatic Conversions in this compound Biosynthesis
The conversion of intermediates within the shikimate pathway to this compound is facilitated by specific enzymes. The key steps involve the synthesis of 3-dehydroquinate and its subsequent reduction.
Role of 3-Dehydroquinate Synthase
3-Dehydroquinate synthase (DHQS) catalyzes the conversion of DAHP into 3-dehydroquinate (DHQ). mdpi.comwikipedia.orgrcsb.orgresearchgate.net This enzyme facilitates a complex cyclization reaction. wikipedia.orgresearchgate.net In some organisms, the activity of DHQS is a crucial step that provides the necessary precursor for this compound synthesis. google.comgoogle.com For instance, in engineered E. coli, the overexpression of the aroB gene, which encodes for 3-dehydroquinate synthase, leads to an increased production of DHQ, thereby enhancing the potential for this compound synthesis. google.comgoogle.com
Activity of Shikimate Dehydrogenase
Shikimate dehydrogenase (SDH) is an enzyme that typically catalyzes the reversible reduction of 3-dehydroshikimate to shikimate in the main branch of the shikimate pathway. mdpi.comgoogle.com However, this enzyme has been shown to possess a broader substrate specificity. It can also catalyze the reduction of 3-dehydroquinate to this compound. google.com This activity of shikimate dehydrogenase represents a key enzymatic step in the biosynthesis of this compound. mdpi.comgoogle.com In some bacteria, an enzyme named quinic/shikimate dehydrogenase, encoded by the ydiB gene, is involved in the production of this compound from its precursor, 3-dehydroquinate. mdpi.com
Distribution of this compound in Biological Systems
This compound is widely distributed in the plant kingdom and has been identified in numerous species, many of which have a history of use in traditional medicine.
Occurrence in Medicinal Plants
This compound has been isolated from a diverse range of medicinal plants. Its presence has been documented in the following species:
Achillea pseudoaleppica researchgate.netnih.govtandfonline.com
Artemisia annua L. (Sweet Wormwood) researchgate.netnih.govtandfonline.com
Cinchona bark wikipedia.orgmedchemexpress.com
Coffea arabica (Coffee) wikipedia.orgresearchgate.netnih.govtandfonline.comfoodb.ca
Eucalyptus globulus (Eucalyptus) wikipedia.orgmedchemexpress.com
Haematocarpus validus researchgate.netnih.govtandfonline.com
Hypericum empetrifolium researchgate.netnih.govtandfonline.com
Paeonia species (Peonies), including P. peregrina, P. officinalis, and P. tenuifolia. researchgate.net
Phagnalon saxatile subsp. saxatile researchgate.netnih.govtandfonline.com
Rumex nepalensis researchgate.netnih.govtandfonline.com
Urtica dioica (Stinging Nettle) wikipedia.org
Ziziphus lotus (B1177795) L. researchgate.netnih.govtandfonline.com
The compound is also found in various other plant sources such as apples, carrots, peaches, pears, and plums. foodb.ca
Presence in Edible Fruits and Beverages
The compound is found in numerous fruits, including apples, peaches, nectarines, pears, cherries, plums, cranberries, blueberries, kiwi, papaya, pineapple, and various citrus fruits like lemons and oranges. researchgate.netscribd.comfrontiersin.org Dropped, immature citrus fruits have also been identified as a source of quinic acid. nih.govfrontiersin.org A study on different citrus varieties revealed that the quinic acid content tends to show a slow and consistent decline as the fruit matures. mdpi.com In Ponkan fruits subjected to water stress, the quinic acid content was observed to increase significantly. scirp.org
Quinic acid is also a notable component of several popular beverages. It is abundant in coffee, where it is a precursor to chlorogenic acids, which are significant contributors to coffee's flavor and aroma. upcycledfoods.comscielo.br The coffee fruit itself, also known as coffee cherry or cascara, is rich in quinic acid. upcycledfoods.com Additionally, quinic acid is present in beverages like red wine and apple juice. nih.govresearchgate.net
The concentration of quinic acid can vary significantly among different food sources. For instance, a study using a stable isotope dilution analysis reported notable differences in quinic acid content across various beverages. nih.gov
Table 1: Quinic Acid Content in Selected Beverages
| Beverage | Reported Concentration | Reference |
|---|---|---|
| Instant Coffee Powder | 63.6 - 64.4 g/kg | nih.gov |
| Cloudy Apple Juices | 1493.3 - 1705.2 mg/L | nih.gov |
| Red Wines | 24.0 - 25.1 mg/L | nih.gov |
This table presents data from a specific study and concentrations may vary depending on the product, variety, and processing methods.
Microbial Production of this compound in Microorganisms
The increasing demand for quinic acid in various industries has spurred research into microbial production as an alternative to traditional extraction from plants or chemical synthesis. jocpr.com Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for large-scale, cost-effective, and environmentally friendly synthesis of quinic acid. jocpr.comgoogle.com
Microbial synthesis typically involves modifying the common aromatic amino acid biosynthetic pathway. google.comgoogle.com In E. coli, the process starts with a carbon source like glucose. google.com Through a series of enzymatic steps, glucose is converted to 3-dehydroquinate (DHQ). google.com By manipulating the pathway, specifically by blocking the enzyme DHQ dehydratase (encoded by the aroD gene) and overexpressing a dehydrogenase, the accumulated DHQ can be efficiently reduced to quinic acid. google.comgoogle.com
Several research efforts have demonstrated the feasibility of this approach:
Engineered E. coli Strains: One strategy involves using a recombinant E. coli strain where the native shikimate dehydrogenase (encoded by the aroE gene) catalyzes the reduction of DHQ to quinic acid. google.com In one study, an engineered E. coli strain, QP1.1/pKD12.112, was able to produce 60 g/L of quinic acid from glucose in a fed-batch fermenter, achieving a 23% yield. google.com
Heterologous Gene Expression: Another approach utilizes the expression of a quinate dehydrogenase gene (qad) from another microorganism, such as Klebsiella pneumoniae, in an E. coli host that is deficient in DHQ dehydratase. google.com
Biotransformation: Researchers have also explored the biotransformation of quinic acid into other valuable compounds like shikimic acid using microorganisms such as Bacillus megaterium. researchgate.net This highlights the potential of using microbial systems for various conversions within the shikimate pathway.
Furthermore, other microorganisms have been utilized to produce quinic acid from different substrates. For example, fungi like Aspergillus niger have been used to produce quinic acid and caffeic acid from the chlorogenic acid present in coffee grounds, demonstrating a method for valorizing agricultural waste. google.com This process uses a microbial catalyst with chlorogenic acid hydrolase activity to break down the chlorogenic acid. google.com
These metabolic engineering and biotransformation strategies offer a sustainable and scalable platform for producing quinic acid and its derivatives, meeting the needs of the pharmaceutical and chemical industries. mdpi.comjocpr.comnih.gov
Chemical Synthesis and Biotechnological Production of Quininic Acid
Chemical Synthesis Methodologies for Quinic Acid and its Stereoisomers
The chemical synthesis of quinic acid is a field of significant interest due to the compound's utility as a versatile chiron for creating bioactive molecules. sioc-journal.cn The presence of a cis-γ-hydroxyl-carboxyl group allows for the easy formation of a lactone ring, which provides a rigid structure that facilitates regio- and stereoselective transformations. sioc-journal.cn Various methods have been developed to synthesize not only the naturally occurring (-)-quinic acid but also its various stereoisomers, which include four meso compounds and two pairs of enantiomers. researchgate.net
Stereoselective synthesis is crucial for obtaining optically pure isomers of quinic acid for specific applications, such as the development of natural products and bioactive compounds. researchgate.netresearchgate.net Researchers have developed multi-step synthetic pathways starting from other naturally abundant chiral molecules.
Another significant achievement is the synthesis of the enantiomer l-(+)-quinic acid from the more common d-(–)-quinic acid. This 12-step process involves the strategic protection of a lactone intermediate and the carefully controlled inversion of two stereocenters (the C-3 and C-5 hydroxyl groups) using optimized oxidation-reduction conditions. researchgate.net Furthermore, specific diastereomers such as epi-quinic acid, muco-quinic acid, cis-quinic acid, and scyllo-quinic acid have been selectively synthesized to aid in their identification and characterization, often for food science and metabolic studies. acs.org
| Step | Transformation | Intermediate/Product | Reported Yield |
|---|---|---|---|
| 1 | Esterification | Ethyl shikimate | 97% |
| 2 | NBS-mediated acetal (B89532) ring-opening | Compound 4 (Bicyclic intermediate) | 90% (over 2 steps) |
| 3 | Acetylation of C-5 hydroxyl | Compound 5 | 98% |
| 4 | Ru-catalyzed dihydroxylation | Compound 6 | 91% |
| 5 | Intramolecular SN2 substitution | Epoxide 7 | 82% |
| 6 | Regioselective epoxide-opening | Iodo compound 8 | 79% |
| 7 | Pd/C-catalyzed hydrogenation (deiodination) | Compound 9 | 92% |
| 8 | Methanolysis | Methyl quinate 10 | 92% |
| 9 | Hydrolysis | (-)-Quinic acid | 90% |
Biotechnological Production of Quinic Acid
Biotechnological routes offer an environmentally benign and economically attractive alternative to chemical synthesis, utilizing renewable carbon sources as starting material. google.com These methods primarily involve the use of genetically engineered microorganisms to channel metabolic intermediates toward the production of quinic acid. mdpi.comresearchgate.net
Microbial fermentation is a cornerstone of biotechnological quinic acid production. High-density fermentation of engineered microbial strains, particularly Escherichia coli, can significantly improve the volumetric yield of quinic acid. jocpr.com The fundamental strategy involves culturing a recombinant microbe capable of converting a simple carbon source, like glucose, into 3-dehydroquinate (B1236863) (DHQ), a key precursor. google.com The metabolic pathway is then engineered to favor the reduction of DHQ to quinic acid rather than its dehydration to 3-dehydroshikimate, which is the normal route in the shikimate pathway. google.commdpi.com Fermentation of engineered E. coli strains has been shown to produce mixtures of quinic acid, DHQ, and 3-dehydroshikimic acid (DHS). google.com
The core of biotechnological production lies in the rational metabolic engineering of microorganisms. mdpi.comjocpr.com This involves modifying the host cell's common aromatic amino acid biosynthetic pathway to accumulate quinic acid. google.com Key strategies include the elimination of competing metabolic pathways and the overexpression of specific enzymes to direct the carbon flow towards the desired product. researchgate.netgoogle.com
For instance, a common approach in E. coli involves blocking the natural progression of the shikimate pathway by eliminating the activity of 3-dehydroquinate dehydratase (encoded by the aroD gene). researchgate.netgoogle.com This causes the accumulation of the precursor 3-dehydroquinate (DHQ). Subsequently, a gene encoding a quinate dehydrogenase is introduced and expressed, which catalyzes the conversion of the accumulated DHQ into quinic acid. google.comgoogle.com
To maximize the production of quinic acid, the carbon flux into the aromatic amino acid pathway must be increased, and the conversion of the precursor DHQ to quinic acid must be made highly efficient. This is achieved by overexpressing the genes that encode key enzymes in the pathway. jocpr.com
Two enzymes are commonly targeted for overexpression:
Shikimate/Quinate Dehydrogenase : This enzyme catalyzes the final reduction of DHQ to quinic acid. Overexpression of the gene encoding this enzyme (e.g., aroE or ydiB in E. coli, or the qad gene from Klebsiella pneumoniae) ensures the efficient conversion of the accumulated DHQ. researchgate.netgoogle.comjocpr.comgoogle.com
Studies have demonstrated the effectiveness of this strategy by inserting these genes into expression vectors and transforming them into E. coli. The resulting engineered strains exhibit significantly enhanced enzyme activities, leading to higher production of quinic acid. jocpr.com
| Gene Overexpressed | Enzyme Encoded | Metabolic Function | Reported Increase in Activity |
|---|---|---|---|
| aroF | DAHP synthase | Increases carbon flow into the shikimate pathway. | 9.6-fold |
| aroE | Shikimate Dehydrogenase (can reduce DHQ) | Catalyzes the conversion of 3-dehydroquinate to quinic acid. | 5.6-fold |
Structural Elucidation and Characterization Methodologies for Quininic Acid
Spectroscopic Analysis of Quininic Acid
Spectroscopic methods are fundamental to the structural elucidation of this compound, offering detailed insights into its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.
In ¹H NMR spectra of this compound, distinct resonance signals correspond to the different protons within the molecule. For instance, the methylene (B1212753) protons at the C-2 and C-6 positions of the cyclohexane (B81311) ring show characteristic overlapping signals in the aliphatic region, typically between 1.86 and 2.14 ppm. acs.org The chirality of the molecule leads to diastereotopism of the C-2 methylene protons, resulting in a small but significant chemical shift difference that creates a complex multiplet pattern. acs.org The protons attached to the hydroxyl-bearing carbons (C-3, C-4, and C-5) also produce distinct signals that can be assigned through two-dimensional (2D) NMR experiments. univ-ovidius.ro
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum of this compound displays seven distinct signals, one for each carbon atom. univ-ovidius.ro The carboxylic acid carbon (C-7) is the most deshielded, resonating at approximately 180.61 ppm. univ-ovidius.ro The carbons bonded to hydroxyl groups (C-1, C-3, C-4, and C-5) appear in the 65-80 ppm range, while the methylene carbons (C-2 and C-6) are the most shielded. univ-ovidius.ro
To definitively assign all proton and carbon signals, various 2D NMR techniques are utilized, including:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations, helping to identify adjacent protons in the spin system. univ-ovidius.roresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. univ-ovidius.roresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure. researchgate.netbmrb.io
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help to distinguish between CH, CH₂, and CH₃ groups. univ-ovidius.robmrb.io
The following table summarizes typical NMR data for this compound in D₂O:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2a | 2.038 | 43.415 |
| H-2b | 1.950 | 43.415 |
| H-3 | 4.131 | 69.713 |
| H-4 | 3.538 | 73.149 |
| H-5 | 4.008 | 77.943 |
| H-6a | 2.038 | 40.110 |
| H-6b | 1.863 | 40.110 |
| C-1 | - | 79.735 |
| C-7 (COOH) | - | 184.157 |
| Data sourced from the Biological Magnetic Resonance Bank. bmrb.io |
These detailed NMR analyses provide conclusive evidence for the structural integrity and stereochemistry of this compound. acs.orguniv-ovidius.ro
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide "fingerprint" spectra unique to a molecule, revealing information about its functional groups and bonding. nih.gov
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands. A strong and broad band in the region of 3527-3300 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. bibliotekanauki.plresearchgate.net The C-H stretching vibrations of the cyclohexane ring are observed around 2975 cm⁻¹. bibliotekanauki.pl A prominent peak corresponding to the C=O stretching of the unesterified carboxyl group appears at approximately 1683-1685 cm⁻¹. bibliotekanauki.plresearchgate.net Additionally, C-O stretching vibrations are typically found around 1055-1085 cm⁻¹. bibliotekanauki.plrsdjournal.org
Raman Spectroscopy: Raman spectra of this compound also show characteristic bands. These are often compared with theoretical spectra calculated using Density Functional Theory (DFT) for accurate assignment. nih.govfrontiersin.org Key bands are located in the 700-1700 cm⁻¹ region. nih.gov
The table below details some of the key vibrational modes observed for this compound.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique |
| 3527-3300 | ν(O-H) stretching | IR |
| 2975, 2932 | ν(C-H) stretching | IR |
| 1683-1685 | ν(C=O) stretching (carboxyl) | IR |
| 1451 | ν(-COO⁻) unesterified carboxyl | IR |
| 1300-1000 | ν(C-O-C) ester bond vibration | IR |
| 1055-1085 | ν(C-O) stretching | IR |
| ν = stretching vibration. Data compiled from various sources. nih.govbibliotekanauki.plresearchgate.netrsdjournal.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD)
UV-Vis and ECD spectroscopy provide information about the electronic transitions within the this compound molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is influenced by its environment, such as the solvent and pH. In aqueous solutions, it typically does not show strong absorption in the standard UV-Vis range (200-800 nm) due to the lack of extensive chromophores. However, when studying its reactions, such as with metal ions like Cr(VI), changes in the UV-Vis spectrum are monitored to follow the reaction progress. For instance, the reaction with Cr(VI) in an acidic medium shows a characteristic band at 350 nm that decays over time, along with changes at other wavelengths, indicating the formation of intermediate species. nih.gov In some studies, the release of cellular contents from bacteria treated with this compound is monitored by measuring UV absorbance at 260 nm. frontiersin.org
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules like this compound. The experimental ECD spectrum is often compared with theoretical spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. humanjournals.com Good agreement between the experimental and calculated spectra confirms the absolute configuration of the stereocenters in the molecule. humanjournals.com This technique is particularly valuable for distinguishing between different stereoisomers.
Mass Spectrometry Techniques in this compound Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and for identifying it in complex mixtures. mtoz-biolabs.com
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar molecules like this compound. In negative ion mode, this compound is readily detected as the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 191. nih.gov High-resolution mass spectrometry (HRMS) can provide the accurate mass of this ion (e.g., 217.0703 for an acetaldehyde (B116499) adduct), which allows for the determination of its elemental formula. acs.org
Tandem Mass Spectrometry (MS/MS): MS/MS experiments are used to fragment the [M-H]⁻ ion to obtain structural information. The fragmentation pattern of this compound is characteristic and can be used to distinguish it from its isomers. nih.govacs.org For example, in the MS/MS spectra of the ion at m/z 191, fragment ions such as m/z 127 are observed. nih.gov These fragmentation pathways are crucial for the reliable identification of this compound and its various derivatives in complex samples like coffee or biological fluids. acs.orgnih.govacs.org
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful method for both the separation and sensitive quantification of this compound and its derivatives in various matrices. mdpi.com
X-ray Crystallography in this compound Structural Determination
X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule in its crystalline state. This technique has been instrumental in confirming the absolute stereochemistry of this compound and its derivatives. nih.govacs.org
By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound compound, a detailed electron density map can be generated. From this map, the precise positions of all atoms in the crystal lattice can be determined, yielding accurate bond lengths, bond angles, and torsional angles.
For example, X-ray crystallography has been used to characterize metal complexes of this compound, revealing how the molecule coordinates with metal ions. journal-of-agroalimentary.rojournal-of-agroalimentary.ro In a copper(II) complex, it was shown that the this compound ligand can coordinate to the metal ion through its α-hydroxyacid function and also through the oxygen atoms at C(4) and C(5), forming polymeric structures. researchgate.net This technique has also been essential in unambiguously characterizing synthetic stereoisomers of this compound, such as epi-, muco-, cis-, and scyllo-quinic acid, which is vital for developing analytical methods to distinguish them. nih.govacs.org
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from various sources, including plant extracts and biological fluids. nih.govuthsc.edu
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are the most widely used chromatographic methods for this compound analysis. These techniques typically employ reversed-phase columns, such as C18 or Phenyl-Hexyl, for separation. acs.orgnih.gov
A typical mobile phase consists of a gradient mixture of an aqueous solution (often containing a small amount of an acid like formic acid to ensure good peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.orgnih.gov Detection is commonly achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). acs.orgjapsonline.com For instance, a UHPLC-ESI-MS/MS method has been developed for the quantification of this compound and other phenolic compounds in plant extracts, identifying it as a major component. japsonline.com
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for monitoring reactions and for the preliminary separation of compounds. nih.gov For example, in the synthesis of this compound methyl ester, TLC with a mobile phase of ethyl acetate/methanol/water/formic acid was used to monitor the conversion of the starting material to the product, which had an Rf value of 0.56. nih.gov TLC plates are often visualized by spraying with a reagent like 10% H₂SO₄ in ethanol (B145695) and heating. mdpi.com
Ion Interaction Chromatography: This is a specialized HPLC technique that has been used for the separation of metal complexes of this compound. For example, uranium and thorium have been separated as their this compound complexes on a reversed-phase column using camphor-10-sulfonic acid as an ion interaction reagent in the mobile phase. tandfonline.com
The table below provides examples of chromatographic conditions used for this compound analysis.
| Technique | Stationary Phase | Mobile Phase | Detection |
| UHPLC-MS/MS | Kinetex Phenyl Hexyl (100 mm x 2.1 mm, 1.7 µm) | Gradient of 0.1% aqueous formic acid and acetonitrile | ESI-MS (negative mode) |
| UHPLC-MS/MS | Aquity UPLC BEH C₁₈ (100 mm x 2.1 mm, 1.7 µm) | Gradient of 0.01% formic acid in water and acetonitrile | ESI-MS/MS |
| Preparative HPLC | Nucleodur C18 (250 mm x 21.0 mm, 5 µm) | Gradient of 0.1% aqueous formic acid and acetonitrile | Evaporative Light Scattering Detector (ELSD) |
| TLC | Silica gel | Ethyl acetate/methanol/water/formic acid (6:3:3:0.2) | Visualization reagent (e.g., H₂SO₄) |
| Data compiled from various sources. acs.orgnih.govnih.gov |
Quininic Acid Derivatives and Analogs: Synthesis and Characterization
Naturally Occurring Quininic Acid Derivatives
Nature has produced a vast library of this compound derivatives, primarily through the esterification of its hydroxyl groups with various phenolic acids. These compounds are widespread in the plant kingdom and are significant components of the human diet.
Caffeoylquinic Acids (Chlorogenic Acids)
Caffeoylquinic acids (CQAs), commonly known as chlorogenic acids, are esters formed between caffeic acid and this compound. wikipedia.org They are some of the most abundant polyphenols in various plants. nih.gov The biosynthesis of CQAs occurs through the shikimic acid pathway, a crucial metabolic route in plants for the production of aromatic amino acids and other phenolic compounds. ontosight.aimdpi.com Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), which lead to the formation of hydroxycinnamoyl-CoAs, the precursors for esterification with quinic acid. researchgate.net
The position of the caffeoyl group on the quinic acid ring gives rise to several isomers, with 3-O-caffeoylquinic acid (neochlorogenic acid), 4-O-caffeoylquinic acid (cryptochlorogenic acid), and 5-O-caffeoylquinic acid (chlorogenic acid) being the most common monocaffeoylquinic acids. nih.govnih.gov Dicaffeoylquinic acids (diCQAs), such as 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, are also prevalent. nih.gov
These compounds are found in a wide variety of foods. Green coffee beans are a particularly rich source, containing high levels of 5-CQA. wikipedia.orgontosight.ainih.gov Other significant dietary sources include apples, pears, peaches, prunes, blueberries, cherries, eggplants, potatoes, and sunflower seeds. nih.govnih.govontosight.ainih.govfoodb.ca The concentration and specific isomer profile can vary significantly depending on the plant species, variety, and processing methods. nih.gov For instance, the roasting of coffee beans is known to alter the CQA content. ontosight.ainih.gov
Table 1: Naturally Occurring Caffeoylquinic Acids and Their Dietary Sources
| Compound Name | Common Name | Key Dietary Sources |
| 3-O-Caffeoylquinic Acid | Neochlorogenic Acid | Prunes, Coffee, Hibiscus sabdariffa |
| 4-O-Caffeoylquinic Acid | Cryptochlorogenic Acid | Coffee, Sunflower Seeds, Prunes, Hibiscus sabdariffa |
| 5-O-Caffeoylquinic Acid | Chlorogenic Acid | Coffee Beans, Apples, Pears, Blueberries, Eggplant, Potatoes, Prunes |
| 3,4-di-O-Caffeoylquinic Acid | Isochlorogenic Acid B | Sunflower Seeds, Coffee |
| 3,5-di-O-Caffeoylquinic Acid | Isochlorogenic Acid A | Sunflower Seeds, Coffee |
| 4,5-di-O-Caffeoylquinic Acid | Isochlorogenic Acid C | Sunflower Seeds, Coffee |
Feruloyl Quinic Acids
Feruloyl quinic acids (FQAs) are esters of ferulic acid and quinic acid. Similar to CQAs, they exist as various isomers depending on the esterification position on the quinic acid ring. The most common isomers are 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid. rsc.org Di-feruloylquinic acids, such as 1,3-di-O-feruloylquinic acid, have also been identified in nature. wikipedia.org
Table 2: Common Feruloyl Quinic Acid Isomers
| Compound Name | Natural Sources |
| 3-O-Feruloylquinic Acid | Coffee, Prunus cerasus, Prunus persica |
| 4-O-Feruloylquinic Acid | Coffee, Artichoke |
| 5-O-Feruloylquinic Acid | Coffee, Fruits, Vegetables |
| 1,3-di-O-Feruloylquinic Acid | Coffee, Artichoke |
p-Coumaroylquinic Acids
p-Coumaroylquinic acids (pCoQAs) are formed through the esterification of p-coumaric acid with quinic acid. These compounds are naturally occurring phenolic derivatives found in a wide array of plants. mdpi.com The common isomers include 3-O-p-coumaroylquinic acid, 4-O-p-coumaroylquinic acid, and 5-O-p-coumaroylquinic acid. rsc.org
These derivatives are present in many dietary sources. They are found in fruits such as apples, pears, grapes, and citrus fruits like lemons and grapefruits. mdpi.comnih.gov Vegetables like potatoes, onions, beans, and various cabbages also contain pCoQAs. mdpi.comnih.gov Additionally, they are components of green coffee beans and tea (Camellia sinensis). foodb.carsc.org
Table 3: Selected Natural Sources of p-Coumaroylquinic Acids
| Compound Isomer | Natural Sources |
| 3-O-p-Coumaroylquinic Acid | Fruits, Vegetables, Coffee |
| 4-O-p-Coumaroylquinic Acid | Camellia sinensis, Prunus cerasus, Fruits, Vegetables, Coffee |
| 5-O-p-Coumaroylquinic Acid | Wild Leek, Brussel Sprouts, Lemon Grass, Fruits, Vegetables, Coffee |
Other Phenolic Conjugates of this compound
Beyond the more common caffeoyl, feruloyl, and p-coumaroyl derivatives, this compound also forms esters with other phenolic and organic acids. These conjugates contribute to the vast chemical diversity of this class of compounds in nature.
Sinapoylquinic Acids: These are esters of sinapic acid and quinic acid, with 3-O-sinapoylquinic acid and 5-O-sinapoylquinic acid being reported in plants such as Gardenia jasminoides and Prunus cerasus. nih.govnih.gov Coffee can also contain various sinapoyl-derivatives. mdpi.com
Galloylquinic Acids: These are hydrolysable tannins formed from gallic acid and quinic acid. Multiple galloyl groups can be attached, leading to compounds like 3,4,5-tri-O-galloylquinic acid, found in plants such as Guiera senegalensis and the resurrection plant (Myrothamnus flabellifolius). wikipedia.org Di-O-galloylquinic acid isomers have been identified in the families Theaceae, Rosaceae, and Ericaceae. ontosight.ai The medicinal plant Galphimia glauca contains various galloyl derivatives of quinic acid, including tetra-galloyl-quinic acid. thieme-connect.com
Mixed Diesters: Quinic acid can be esterified with two different phenolic acids, creating mixed diesters. Examples include caffeoyl-feruloyl-quinic acids, which have been identified in green coffee beans and plants like Gomphrena. ontosight.ainih.govrsc.org
Succinoyl and Fumaroyl Conjugates: In some plants, such as burdock (Arctium lappa), this compound is found conjugated with dicarboxylic acids like succinic acid and fumaric acid, often in combination with caffeoyl groups. nih.gov Examples include 1,5-dicaffeoyl-3-succinoylquinic acid and 1,5-dicaffeoyl-4-fumaroylquinic acid. nih.gov
Synthetic this compound Derivatives
The chemical modification of this compound has led to the development of novel synthetic derivatives with tailored properties. A key area of exploration has been the synthesis of amides at the carboxylic acid position.
This compound Amides
The synthesis of this compound amides involves the formation of an amide bond at the C-1 carboxylic acid position of the quinic acid scaffold. This modification has been explored to create novel compounds with potential therapeutic applications.
Research has described the synthesis of a series of this compound amides by reacting quinic acid with various amines. wikipedia.orgresearchgate.net For instance, N-propyl quinic acid amide was synthesized and identified as a potent inhibitor of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). researchgate.net The general synthetic scheme involves the activation of the carboxylic acid of a protected quinic acid, followed by coupling with a desired amine. mdpi.com
Further synthetic efforts have focused on creating conjugates of quinic acid with other biologically active molecules through an amide linkage. An example is the synthesis of a novel immunosuppressant by conjugating mycophenolic acid (MPA) to quinic acid via an amide bond. nih.gov This approach aims to modify the properties of the parent molecules, for instance, to improve stability or reduce toxicity. nih.gov The characterization of these synthetic amides is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their chemical structures. researchgate.net
Lactone Forms of this compound
Quinic acid can form intramolecular esters, known as lactones or quinides, through the reaction of its carboxylic acid group with one of its hydroxyl groups. These bicyclic structures are of significant interest, particularly in food chemistry, as they are formed during the roasting of coffee beans from chlorogenic acids. acs.orgimreblank.ch The formation of these lactones, such as γ-quinide, typically occurs through dehydration at high temperatures. acs.org
The synthesis of quinic acid lactones can also be achieved in a laboratory setting. One method involves heating quinic acid in a solvent like N,N-dimethylformamide with an acid catalyst, such as p-toluenesulfonic acid, to promote intramolecular cyclization. acs.org For instance, heating quinic acid at 240°C results in the formation of quinic acid γ-lactone (1,5-lactone). acs.org Another synthetic approach involves reacting quinic acid with acetone (B3395972) and p-toluenesulfonic acid at reflux, which yields 3,4-o-isopropylidenequinic acid 1,5-lactone. frontiersin.org
These lactones are important precursors and intermediates. For example, the γ-lactone of quinic acid can react with Strecker aldehydes in the presence of an acid catalyst to form various adducts, which have been identified in roasted coffee. acs.org The most abundant lactones found in coffee are derived from caffeoylquinic acids, such as 3-caffeoylquinic-1,5-lactone (3-CQL) and 4-caffeoylquinic-1,5-lactone (4-CQL). researchgate.net
Table 1: Synthesis of Quinic Acid Lactone Derivatives
| Derivative Name | Starting Material | Reagents and Conditions | Reference |
|---|---|---|---|
| Quinic acid γ-lactone | Quinic acid | Heated at 240°C for 30 min. | acs.org |
| 3,4-o-isopropylidenequinic acid 1,5-lactone | Quinic acid | Acetone, p-toluenesulfonic acid, refluxed at 55°C for 48h. | frontiersin.org |
Silylether Derivatives
The hydroxyl groups of quinic acid can be converted into silylethers, which are commonly used as protecting groups in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a frequent choice for this purpose. acs.org The introduction of silyl (B83357) ether groups is critical for achieving regioselectivity in subsequent reactions, preventing unwanted side reactions of the hydroxyl groups.
The synthesis of silylether derivatives of quinic acid allows for complex chemical manipulations. For example, the installation of both mesylate and silyl ether groups on the quinic acid skeleton creates a system that can undergo stereoselective borane-catalyzed hydrosilylation. jyu.fiacs.org This reaction leads to the cleavage of C-O bonds and can be directed to produce various defunctionalized quinic acid fragments, which are valuable chiral building blocks. jyu.fiacs.org
Research has also explored the migration of O,O-silyl groups on the quinic acid-derived cyclitol framework. The ease and direction of this migration depend on the specific substituents on the silicon atom and the reaction conditions, offering a pathway for divergent synthesis. researchgate.net Furthermore, the presence of silylether groups has been identified as important for the antitumor activity of certain quinic acid derivatives. researchgate.net
Table 2: Examples of Silylether Applications in Quinic Acid Chemistry
| Application | Key Reagents/Intermediates | Purpose | Reference |
|---|---|---|---|
| Deoxygenative Hydrosilylation | Vicinal mesylate and silyl ether groups, B(C6F5)3 catalyst, silyl hydrides. | Stereoselective C-O bond cleavage to create defunctionalized chiral fragments. | jyu.fiacs.org |
| Protecting Groups | tert-butyldimethylsilyl chloride (TBDMSCl), imidazole. | Protection of hydroxyl groups to allow for selective reactions at other positions. | acs.org |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. georgiasouthern.edu For quinic acid derivatives, SAR studies have been particularly insightful in the development of anti-inflammatory agents.
Research into quinic acid amides as inhibitors of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB) has yielded significant SAR data. uthsc.eduuthsc.edu Key findings from these studies include:
Amide Substitution : Conversion of the carboxylic acid group to an amide is crucial for potent NF-κB inhibitory activity. A variety of N-alkyl and N-aryl substitutions are tolerated, with the N-propyl amide derivative (named KZ-41) being one of the most potent compounds identified. uthsc.eduuthsc.edu
Hydroxyl Groups : The presence of free hydroxyl groups on the cyclohexane (B81311) ring is critical for inhibitory activity. Acetylation of these hydroxyl groups leads to a significant reduction or loss of NF-κB inhibition. researchgate.netuthsc.eduuthsc.edu This highlights the importance of the polyol structure for the biological effect. researchgate.net
Dehydroxylation : The synthesis of dehydroxylated quinic acid amides was explored to enhance resistance to microbial degradation. These compounds retained their anti-inflammatory activity, indicating that not all hydroxyl groups are essential for the interaction with the biological target. uthsc.eduuthsc.edu
Antitumor Activity : In the context of anti-glioblastoma activity, the presence of a tertiary hydroxyl group and silylether groups in quinic acid derivatives was identified as being important for their antitumor effects. researchgate.net
These studies demonstrate that by systematically modifying the quinic acid scaffold—at the carboxylic acid position, the hydroxyl groups, and the core ring structure—it is possible to fine-tune the biological activity of the resulting derivatives. uthsc.eduuthsc.edu
Table 3: Summary of SAR Findings for Quinic Acid Derivatives
| Structural Modification | Effect on Biological Activity (NF-κB Inhibition) | Reference |
|---|---|---|
| Conversion of carboxylic acid to N-propyl amide | Increased potency | uthsc.eduuthsc.edu |
| Acetylation of hydroxyl groups | Reduced or abolished activity | researchgate.netuthsc.eduuthsc.edu |
Biological Activities and Pharmacological Mechanisms of Quininic Acid
Antioxidant Activity of Quininic Acid
This compound has demonstrated notable antioxidant properties, which are attributed to its ability to counteract oxidative stress at the cellular level. researchgate.netcnif.cn This activity is crucial in mitigating the damage caused by reactive oxygen species (ROS), which are implicated in a variety of cellular pathologies.
Mechanisms of Free Radical Scavenging
The antioxidant capacity of this compound is rooted in its ability to scavenge free radicals. researchgate.net While some studies suggest its antioxidant properties might be modest, others highlight its effectiveness in specific assays. dergipark.org.trresearchgate.net For instance, although its activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals has been reported as low, it shows more pronounced antioxidant properties in the N,N-dimethyl-p-phenylenediamine (DMPD) method, likely due to its high water solubility. dergipark.org.trresearchgate.nettrdizin.gov.tr Derivatives of this compound have also exhibited strong free radical scavenging activity. nih.govnih.gov
Reduction of Oxidative Stress in Cellular Models
In cellular models, this compound has been shown to effectively reduce oxidative stress. cnif.cnrsc.org Studies have demonstrated its ability to protect neuronal cells from damage induced by oxidative agents like hydrogen peroxide (H₂O₂). cnif.cn Pre-treatment of SH-SY5Y neuroblastoma cells with this compound significantly inhibited the decrease in cell viability caused by H₂O₂. cnif.cn
This protective effect is achieved through multiple pathways. This compound treatment has been found to upregulate the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), and increase the levels of glutathione (B108866) (GSH), a critical cellular antioxidant. cnif.cn Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. cnif.cn Furthermore, this compound can upregulate the expression of other antioxidant enzymes like catalase (CAT) and glutathione peroxidase (GPx), further bolstering the cell's defense against oxidative damage. cnif.cn In some models, it has been shown to activate the SKN-1/Nrf2 pathway, a key regulator of antioxidant responses. nih.gov
Antimicrobial Efficacy of this compound
This compound exhibits broad-spectrum antimicrobial properties, showing effectiveness against a range of Gram-positive and Gram-negative bacteria. dergipark.org.trresearchgate.nettrdizin.gov.tr
Antibacterial Effects and Mechanisms
This compound has been shown to be effective against various bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. dergipark.org.trresearchgate.net The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent. frontiersin.org For instance, it has been reported to inhibit the growth of S. aureus by reducing the bacterial DNA content. frontiersin.orgresearchgate.net
The antibacterial mechanisms of this compound are multifaceted, targeting critical cellular processes. researchgate.netnih.govtandfonline.com
Modulation of Ribosomal Functions and Aminoacyl-tRNA Synthesis
A key antibacterial mechanism of this compound involves the disruption of protein synthesis. frontiersin.orgresearchgate.netnih.govtandfonline.com It has been reported to alter the function of ribosomes, the cellular machinery responsible for translating genetic information into proteins. frontiersin.orgresearchgate.netscispace.com By interfering with ribosomal function, this compound can inhibit the elongation of polypeptide chains, ultimately halting protein production. patsnap.com
Furthermore, this compound can affect the synthesis of aminoacyl-tRNAs. frontiersin.orgresearchgate.netnih.govtandfonline.comresearchgate.net Aminoacyl-tRNAs are essential molecules that carry the correct amino acids to the ribosome during protein synthesis. bscb.org By disrupting their synthesis, this compound further impedes the bacterial cell's ability to produce necessary proteins.
Disruption of Oxidative Phosphorylation and Membrane Fluidity
This compound also targets the bacterial cell membrane and its energy production processes. frontiersin.orgresearchgate.netnih.govtandfonline.com It has been shown to disturb the oxidative phosphorylation pathway, which is the primary mechanism for ATP production in aerobic bacteria. frontiersin.orgresearchgate.netscispace.com This disruption of energy metabolism is detrimental to bacterial survival.
In conjunction with its effects on oxidative phosphorylation, this compound alters the fluidity of the cell membrane. frontiersin.orgresearchgate.netnih.govtandfonline.com It achieves this by changing the levels of glycerophospholipids and fatty acids within the membrane. frontiersin.orgresearchgate.net This alteration in membrane composition and fluidity compromises the integrity of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately contributing to bacterial cell death. frontiersin.orgresearchgate.net
Anti-Biofilm Activity
This compound has demonstrated notable anti-biofilm capabilities against various bacteria. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. frontiersin.orgnih.gov this compound interferes with this protective environment.
Research has shown that this compound can significantly inhibit the secretion of EPS in the biofilm of Pseudomonas aeruginosa. nih.gov In studies involving Staphylococcus aureus, treatment with this compound at concentrations ranging from 0.3125 to 1.25 mg/mL resulted in a 55% to 70% reduction in biofilm formation compared to controls. frontiersin.org It achieves this by diminishing the biofilm mass, reducing the viability of the cells within the biofilm, and decreasing their metabolic activity. frontiersin.org
One of the key mechanisms behind its anti-biofilm action is the regulation of the quorum-sensing system in bacteria. nih.govresearchgate.net By interfering with this cell-to-cell communication system, this compound can disrupt the coordinated activities required for biofilm formation and maturation. nih.govnih.gov
Synergistic Effects with Conventional Antibiotics
A significant aspect of this compound's antibacterial potential lies in its ability to work synergistically with conventional antibiotics, enhancing their efficacy. This is particularly important in the context of growing antimicrobial resistance.
Studies have demonstrated that this compound exhibits a synergistic anti-biofilm effect with levofloxacin (B1675101) at concentrations below its own Minimum Inhibitory Concentration (MIC). frontiersin.orgnih.gov For instance, a combination of levofloxacin and this compound at sub-MIC levels can produce an anti-biofilm effect comparable to that of levofloxacin at its full MIC. nih.gov This suggests that this compound can make bacteria more susceptible to the antibiotic.
Similar synergistic behavior has been observed with other antibiotics. When a derivative of this compound was combined with streptomycin (B1217042), it led to an 8- to 16-fold reduction in the MIC of streptomycin against several bacterial strains, including E. coli, Yersinia enterocolitica, Bacillus sp., and S. aureus. frontiersin.org The Fractional Inhibitory Concentration Index (FICI), a measure of synergistic interaction, ranged from 0.29 to 0.37 for these combinations, indicating a strong synergistic effect. frontiersin.org The synergy between this compound and caffeic acid has also been noted to improve the bactericidal activity against pathogens. frontiersin.org
Antifungal Properties
This compound and its derivatives have also been investigated for their antifungal properties. While some studies have reported that this compound alone did not show a direct inhibitory effect on the growth of Candida albicans, its derivatives and its use in combination with other compounds have shown promise. dergipark.org.trresearchgate.netfrontiersin.org
For instance, a derivative, 5-O-caffeoyl this compound, has demonstrated antifungal activity against various Aspergillus species. frontiersin.orgnih.gov Furthermore, when this compound was used in combination with undecanoic acid, a known antifungal fatty acid, it exhibited a synergistic effect in inhibiting the biofilm formation and virulence of Candida species. frontiersin.org This synergistic combination was effective in disrupting several virulence traits, including the transition from yeast to hyphal form, production of extracellular polymeric substances, and ergosterol (B1671047) biosynthesis. frontiersin.org
Derivatives of caffeic and this compound found in coffee husks have also shown notable antifungal activity, with evidence suggesting they may inhibit fungal growth by targeting glucan synthase in the cell wall. ccsenet.org
Antiviral Properties
The antiviral potential of this compound and its derivatives has been explored against several viruses. Research has shown that these compounds can be effective against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Herpes Simplex Virus (HSV), and Respiratory Syncytial Virus (RSV). nih.govresearchgate.net
In studies on HBV, this compound, along with chlorogenic acid and caffeic acid, demonstrated a significant inhibitory effect on HBV DNA replication in cell cultures. sci-hub.se It was observed to reduce the amount of viral DNA more effectively than the viral antigens. sci-hub.se
Derivatives of this compound have also shown efficacy against Dengue virus. nih.gov Specifically, two derivative amides of this compound were found to be effective against all four serotypes of the Dengue virus by impairing viral replication within human hepatoma cells and peripheral blood mononuclear cells. nih.gov These compounds did not act by directly killing the virus particles or preventing their entry into cells, but rather by inhibiting the replication process itself. nih.gov
Furthermore, dicaffeoylquinic acids have been reported to have anti-RSV activity. units.it A synthetic derivative, 3,4-O-dicaffeoyl-1,5-γ-quinide, showed potent antiviral effects against both subtypes of RSV by targeting an intracellular step in the virus's replication cycle after it has entered the host cell. units.it
Antidiabetic Activity of this compound
This compound has emerged as a compound of interest for its potential antidiabetic properties. researchgate.net It has been shown to improve glucose tolerance and modulate pancreatic beta-cell function, which is crucial for maintaining blood glucose homeostasis. researchgate.netliberty.edu
Modulation of Insulin (B600854) Secretion from Pancreatic Beta Cells
A key aspect of this compound's antidiabetic activity is its ability to enhance glucose-stimulated insulin secretion from pancreatic beta-cells. liberty.edunih.govnih.gov Studies using insulin-secreting cell lines (INS-1E) and mouse islets have shown that this compound promotes this essential function. nih.govnih.gov
The proposed mechanism involves the potentiation of two critical processes in the beta-cell mitochondria: oxidative metabolism and ATP synthase-dependent respiration, which collectively lead to robust insulin secretion. researchgate.net
Intracellular Calcium Ion Mobilization
The modulation of insulin secretion by this compound is intricately linked to its effect on intracellular calcium ion (Ca2+) levels. nih.govnih.gov this compound triggers a transient increase in cytosolic Ca2+ by mobilizing it from intracellular stores, such as the endoplasmic reticulum. nih.govnih.govmdpi.com
Following glucose stimulation, this compound enhances the glucose-induced increase in mitochondrial Ca2+. nih.govnih.gov This elevation of mitochondrial Ca2+ is a critical step, as it activates key enzymes in the Krebs cycle and stimulates the electron transport chain, leading to increased ATP production. nih.govmdpi.com This rise in the ATP/ADP ratio ultimately triggers the cascade of events leading to insulin exocytosis. nih.gov Therefore, by remodeling intracellular Ca2+ homeostasis and boosting mitochondrial Ca2+ levels, this compound effectively enhances the pancreatic beta-cell's response to glucose. researchgate.netnih.govnih.gov
Table 1: Anti-Biofilm Activity of this compound
| Bacterial Strain | Effect of this compound | Concentration | Reference |
| Pseudomonas aeruginosa | Inhibition of EPS secretion | Sub-MICs | nih.gov |
| Staphylococcus aureus | 55% to 70% reduction in biofilm formation | 0.3125–1.25 mg/mL | frontiersin.org |
| Pseudomonas aeruginosa | Synergistic anti-biofilm effect with levofloxacin | Sub-MICs | frontiersin.orgnih.gov |
Table 2: Synergistic Effects of this compound Derivatives with Streptomycin
| Bacterial Strain | Fold Reduction in MIC of Streptomycin | FICI | Reference |
| E. coli | 16x | 0.31 | frontiersin.org |
| Yersinia enterocolitica | 8x | 0.37 | frontiersin.org |
| Bacillus sp. | 8x | 0.37 | frontiersin.org |
| S. aureus | 16x | 0.29 | frontiersin.org |
Table 3: Antiviral Activity of this compound and its Derivatives
| Virus | Effect | Compound | Reference |
| Hepatitis B Virus (HBV) | Inhibition of DNA replication | This compound | sci-hub.se |
| Dengue Virus (Serotypes 1-4) | Impaired viral replication | This compound derivative amides | nih.gov |
| Respiratory Syncytial Virus (RSV) | Inhibition of intracellular replication | 3,4-O-dicaffeoyl-1,5-γ-quinide | units.it |
NAD(P)H/NAD(P)+ Ratio Modulation
The ratio of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H) to its oxidized form (NAD(P)+) is a critical indicator of the cell's redox state and plays a fundamental role in metabolic regulation. mdpi.com this compound has been shown to modulate this ratio, which is crucial for maintaining metabolic flexibility and coordinating responses between the cytosol and mitochondria. mdpi.com
In insulin-secreting cells, this compound induces a rise in the NAD(P)H/NAD(P)+ ratio. nih.govnih.govresearchgate.net This shift towards a more reduced state is significant as it is linked to the activation of mitochondrial processes that lead to insulin secretion. nih.govnih.govmdpi.com Specifically, the increase in the NAD(P)H/NAD(P)+ ratio contributes to the stimulation of oxidative metabolism and ATP synthase-dependent respiration, ultimately enhancing glucose-stimulated insulin secretion. nih.govnih.gov The ability of this compound to influence this key metabolic ratio highlights its potential as a modulator of cellular bioenergetics. nih.gov
It is noteworthy that the effect of this compound on the NAD(P)H/NAD(P)+ ratio can be cell-type specific. For instance, while it causes a net reduction of NAD(P)H in insulin-secreting cells and astrocytes, it leads to a net oxidation in iCell neurons, demonstrating its diverse metabolic influence across different cell types. nih.gov
Impact on Oxidative Metabolism in Insulin-Secreting Cells
This compound has a notable impact on the oxidative metabolism of insulin-secreting pancreatic beta-cells. nih.govnih.gov By modulating intracellular calcium (Ca2+) homeostasis, this compound enhances glucose-stimulated insulin secretion. nih.govnih.govmdpi.com It triggers a transient increase in cytosolic Ca2+ by mobilizing it from intracellular stores like the endoplasmic reticulum. nih.govnih.gov Following this, it augments glucose-induced mitochondrial Ca2+ transients. nih.govnih.gov
This elevation in mitochondrial Ca2+ is a key signal that activates the coordinated stimulation of oxidative metabolism. nih.govmdpi.com This, in turn, boosts ATP synthase-dependent respiration, leading to enhanced insulin secretion. nih.govnih.gov Studies on INS-1E cells, a model for insulin-secreting beta-cells, have demonstrated that while this compound does not significantly affect basal respiration, it does enhance glucose-dependent respiration. nih.gov This suggests that this compound primes the mitochondria to respond more robustly to a glucose challenge.
The mechanism appears to involve the improved transmission of Ca2+ signals between the endoplasmic reticulum and mitochondria, rather than a direct activation of the mitochondrial calcium uniporter (MCU) by this compound itself. mdpi.commdpi.com This enhanced mitochondrial Ca2+ uptake is a critical step in coupling glucose metabolism with insulin secretion. mdpi.com
Anticancer and Chemopreventive Effects of this compound
This compound has demonstrated promising anticancer and chemopreventive properties in various studies. Its multifaceted action against cancer cells involves inducing programmed cell death, inhibiting key signaling pathways that drive proliferation, and preventing metastasis.
Induction of Apoptosis in Cancer Cell Lines
A key aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. Research has shown that this compound can trigger apoptosis in oral squamous cell carcinoma (SCC-4) cells. researchgate.netphcog.comphcog.com This is achieved by downregulating the expression of anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes like Bax. phcog.comthieme-connect.com
Derivatives of this compound have also shown potent pro-apoptotic effects. For example, 1,3,5-tricaffeoylquinic acid, a derivative, has been found to induce apoptosis in A2780 human ovarian cancer cells. biomolther.org This compound activates both the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspase-8, caspase-9, and caspase-3, and the cleavage of PARP. thieme-connect.combiomolther.org Another derivative, QA-16, has demonstrated the ability to induce apoptosis in glioblastoma cell lines (LN229 and SNB19), associated with an increase in caspase 3/7 activity.
The following table summarizes the effects of this compound and its derivatives on apoptosis in different cancer cell lines:
| Compound | Cancer Cell Line | Apoptotic Effects |
| This compound | Oral Squamous Carcinoma (SCC-4) | Downregulates anti-apoptotic genes. phcog.comphcog.com |
| 1,3,5-tricaffeoylquinic acid | Human Ovarian Cancer (A2780) | Activates caspase-8, caspase-9, and caspase-3. biomolther.org |
| QA-16 (this compound derivative) | Glioblastoma (LN229, SNB19) | Increases caspase 3/7 fold change. |
| D-(−)-quinic acid | Oral Cancer (SCC-4) | Exerts proapoptotic effect. |
Inhibition of Proliferative Signaling Pathways
This compound and its derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation. researchgate.netphcog.com One of the primary targets is the Akt signaling pathway. researchgate.netphcog.com In oral cancer cells, this compound attenuates the expression of the Akt signaling pathway, which is crucial for cell survival and proliferation. researchgate.netphcog.comphcog.com
Furthermore, this compound has been observed to downregulate the expression of cyclin D1, a key regulator of the cell cycle, in oral cancer cells. researchgate.netphcog.comphcog.com The overexpression of cyclin D1 is a common feature in many cancers, and its inhibition by this compound contributes to the suppression of cancer cell proliferation. phcog.com
Derivatives of this compound also exhibit inhibitory effects on proliferative pathways. For instance, 5-caffeoylquinic acid has been found to inhibit the p70S6K-dependent signaling pathway in p53 wild-type A549 non-small cell lung cancer cells and the Akt pathway in p53-deficient H1299 cells. nih.gov Another derivative, 3,5-dicaffeoyl-epi-quinic acid, has been shown to downregulate the MAPK pathway. nih.govresearchgate.net
The table below details the inhibitory effects of this compound and its derivatives on various proliferative signaling pathways:
| Compound | Cancer Cell Line | Inhibited Signaling Pathway |
| This compound | Oral Squamous Carcinoma (SCC-4) | Akt signaling pathway, Cyclin D1 expression. researchgate.netphcog.comphcog.com |
| 5-caffeoylquinic acid | Non-small cell lung cancer (A549, H1299) | p70S6K-dependent pathway, Akt pathway. nih.gov |
| 3,5-dicaffeoyl-epi-quinic acid | Human Fibrosarcoma (HT1080) | MAPK pathway. nih.govresearchgate.net |
Downregulation of Matrix Metallopeptidase 9 (MMP-9) Expression
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. nih.govresearchgate.net MMP-9, in particular, is often overexpressed in metastatic tumors. nih.govresearchgate.net
A derivative of this compound, 3,5-dicaffeoyl-epi-quinic acid (DCEQA), has been shown to significantly inhibit the phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced activation and expression of MMP-9 in human HT1080 fibrosarcoma cells. nih.govresearchgate.netdntb.gov.ua This inhibitory effect is achieved through the downregulation of the MAPK signaling pathway. nih.govresearchgate.net Interestingly, DCEQA did not show any effect against MMP-2, another important gelatinase, suggesting a degree of specificity in its action. nih.govresearchgate.netdntb.gov.ua
Anti-Mutagenic and DNA Damage Inhibitory Activities
This compound has been reported to possess anti-mutagenic and DNA damage inhibitory properties. taylorandfrancis.comresearchgate.net It has been shown to have a radioprotective effect, decreasing X-ray-induced DNA damage in human blood lymphocytes in vitro. researchgate.net This protective effect is significant, with this compound reducing the presence of irradiation-induced DNA damage by a considerable margin. researchgate.net
The proposed mechanism for this protective action involves the improvement of DNA repair processes and the inhibition of NF-κB. researchgate.netgoogle.com By inhibiting NF-κB, this compound can reduce the production of endogenous free radicals that are a major source of DNA damage. google.com This anti-mutagenic property is crucial for preventing the accumulation of genetic damage that can lead to carcinogenesis. google.com
Efficacy in Specific Cancer Models
This compound and its derivatives have demonstrated notable anticancer properties across a variety of cancer models. Research indicates that its efficacy stems from the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in malignant cells. researchgate.netphcog.com
In the context of oral cancer, specifically squamous cell carcinoma (SCC-4), this compound has been shown to inhibit cell proliferation and promote apoptosis. phcog.com These effects are achieved by downregulating anti-apoptotic genes and attenuating the cyclin D1 and Akt signaling pathways. phcog.comphcog.com Furthermore, this compound exhibits a synergistic effect when used in combination with the conventional chemotherapy drug cisplatin (B142131) in these cancer cells. researchgate.netphcog.com
Studies on glioblastoma, an aggressive form of brain cancer, have also yielded promising results. A derivative of this compound, QA-16, showed significant cytotoxicity against human glioblastoma cell lines LN229 and SNB19, with IC50 values of 10.66 μM and 28.22 μM, respectively. researchgate.net This demonstrates a potent inhibitory effect on the growth of these cancer cells. researchgate.net The anticancer potential of this compound and its derivatives has also been noted against human colon and prostate cancer cell lines. taylorandfrancis.comresearchgate.net
In breast cancer models, while direct cytotoxicity has been explored, the focus has also been on drug delivery systems. Quinic acid-conjugated nanoparticles have been used to deliver drugs like carfilzomib (B1684676) in a murine 4T1 orthotopic breast cancer model. nih.govnih.gov However, the efficacy in this model was limited by the drug's release kinetics from the nanoparticles rather than the activity of this compound itself. nih.gov
A methanol (B129727) extract of Andrographis paniculata, containing this compound as a major component, demonstrated broad cytotoxic activity against several cancer cell lines. nih.gov The IC50 values recorded were 50.347 µg/ml for A-549 (lung carcinoma), 36.237 µg/ml for MCF-7 (breast cancer), 33.136 µg/ml for HeLa (cervical cancer), and 33.514 µg/ml for BT-549 (breast cancer) cells. nih.gov An extract from Annona muricata fruit, also containing this compound, showed significant in vitro anticancer activity against the MCF-7 breast cancer cell line with an IC50 value of 240.709 µg/mL. rjptonline.org
A derivative of this compound, 1,3,5-tricaffeoylquinic acid, was found to be highly cytotoxic to A2780 human ovarian cancer cells. biomolther.org It induced apoptotic death in over 37% of the cells at a concentration of 100 μM and increased the levels of key apoptosis-related proteins like cleaved caspase-8, Bax, and cleaved PARP. biomolther.org
Table 1: Efficacy of this compound and Its Derivatives in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Compound | Key Finding | Source(s) |
| Oral Cancer | SCC-4 | This compound | Promotes apoptosis, inhibits proliferation, synergistic with cisplatin. | researchgate.net, phcog.com, phcog.com |
| Glioblastoma | LN229, SNB19 | QA-16 (derivative) | High cytotoxic effect with IC50 of 10.66 μM and 28.22 μM. | researchgate.net |
| Breast Cancer | MCF-7 | A. paniculata extract | IC50 of 36.237 µg/ml. | nih.gov |
| Breast Cancer | BT-549 | A. paniculata extract | IC50 of 33.514 µg/ml. | nih.gov |
| Breast Cancer | MCF-7 | A. muricata extract | IC50 of 240.709 µg/mL. | rjptonline.org |
| Lung Cancer | A-549 | A. paniculata extract | IC50 of 50.347 µg/ml. | nih.gov |
| Cervical Cancer | HeLa | A. paniculata extract | IC50 of 33.136 µg/ml. | nih.gov |
| Ovarian Cancer | A2780 | 1,3,5-tricaffeoylquinic acid | Induced apoptosis in >37% of cells at 100 μM. | biomolther.org |
Anti-inflammatory and Immunomodulatory Activities of this compound
This compound and its derivatives are recognized for their significant anti-inflammatory and immunomodulatory effects, which are mediated through several key signaling pathways.
A primary mechanism for the anti-inflammatory activity of this compound is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. researchgate.netuthsc.edu NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. mdpi.comzellavie.ch
In studies using A549 lung epithelial cells stimulated with tumor necrosis factor-alpha (TNF-α), this compound derivatives potently inhibited NF-κB activation. researchgate.netuthsc.eduuthsc.edu Amide substitutions on the this compound structure were found to be particularly effective, with the N-propyl amide derivative (named KZ-41) being one of the most potent inhibitors. uthsc.eduuthsc.edu This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the transcription of proinflammatory genes. mdpi.com
Further research has shown that this compound can inhibit NF-κB in vascular smooth muscle cells, which is relevant to conditions like atherosclerosis. selleckchem.comresearchgate.net In models of ulcerative colitis and high-fat diet-induced neuroinflammation, this compound was shown to ameliorate inflammation by inhibiting the TLR4-NF-κB and DR3/IKK/NF-κB signaling pathways, respectively. nih.govtandfonline.comnih.gov
This compound effectively reduces the production and expression of various proinflammatory mediators. In lipopolysaccharide (LPS)-stimulated mouse models, oral administration of this compound inhibited the expression of proinflammatory mediators in the hippocampus. biomolther.orgnih.gov This includes the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key to the inflammatory response. nih.gov
In studies on vascular inflammation, this compound dose-dependently inhibited the TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1), a key mediator in the adhesion of monocytes to vascular walls. selleckchem.comresearchgate.net Research on plant extracts containing this compound has also demonstrated a reduction in proinflammatory cytokines such as TNF-α and Interleukin-6 (IL-6). zellavie.chmdpi.comacs.org In models of neuroinflammation, this compound and its metabolites were found to decrease levels of TNF-α and IL-1β in the brain. nih.gov
This compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is another critical regulator of inflammation. nih.gov The MAPK family includes key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). mdpi.com
In LPS-induced neuroinflammation models, this compound was found to inhibit the phosphorylation (activation) of MAPKs in the hippocampus. biomolther.orgnih.gov Specifically, it attenuated ERK phosphorylation in astrocytes and, at higher doses, repressed the phosphorylation of the entire MAPK family (ERK, JNK, and p38). biomolther.orgnih.gov A derivative, KZ-41, was shown to effectively modulate p38 MAPK activity in irradiated human retinal endothelial cells, reducing the inflammatory response. plos.orgnih.gov Another derivative, 3,5-dicaffeoyl-epi-quinic acid, was found to suppress UVA-induced phosphorylation of p38 and ERK in human dermal fibroblasts. mdpi.com This modulation of MAPK pathways is a key mechanism by which this compound exerts its anti-inflammatory effects, as these pathways are upstream regulators of many proinflammatory genes. researchgate.net
This compound demonstrates a significant capacity to suppress neuroinflammation by regulating the activation of glial cells, such as microglia and astrocytes, which are the primary immune cells of the brain. biomolther.orgnih.govbvsalud.org Sustained activation of these cells is a hallmark of neuroinflammation and contributes to neurodegenerative diseases. biomolther.org
In mouse models where neuroinflammation was induced by LPS, oral administration of this compound protected against behavioral impairments by suppressing glial cell activation. biomolther.org It was shown to inhibit the release of inflammatory mediators from these cells. biomolther.orgnih.gov Furthermore, a study on high-fat diet-induced neuroinflammation found that this compound could counteract this process by regulating the DR3/IKK/NF-κB signaling pathway, partly through the action of its gut microbial tryptophan metabolites. nih.govtandfonline.comnih.gov This suggests an indirect but potent mechanism of action originating from the gut microbiome. Derivatives of this compound have also been shown to attenuate pro-inflammatory responses by inhibiting iNOS expression in the brain. frontiersin.org
Research into synthetic derivatives of this compound has revealed potential immunosuppressive activities targeting T-cell function. T-cells are central to the adaptive immune response, and their activation is initiated through the T-cell receptor (TCR). nih.gov
One study focused on synthesizing this compound derivatives to act as immunosuppressive agents. A specific derivative, Cyn-1324, was found to effectively reduce the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation. rsc.org The proposed mechanism involves blocking the CD28 co-stimulatory signal (Signal 2), which is essential for a full T-cell immune response. rsc.org By interfering with this process, the derivative acts as an immunosuppressant. rsc.org While direct evidence for the natural this compound molecule is limited in this specific context, the structural backbone of this compound was identified as key for the blocking interactions. rsc.org
Table 2: Summary of Anti-inflammatory and Immunomodulatory Mechanisms
| Activity | Mechanism | Model System | Key Findings | Source(s) |
| NF-κB Inhibition | Blocks NF-κB p65 translocation | A549 lung cells, vascular smooth muscle cells | Potent inhibition of TNF-α stimulated NF-κB activation. | researchgate.net, uthsc.edu, researchgate.net |
| Reduction of Mediators | Downregulates iNOS, COX-2, VCAM-1, TNF-α, IL-6 | LPS-treated mice, vascular cells | Decreased expression of key inflammatory enzymes and cytokines. | biomolther.org, nih.gov, researchgate.net |
| MAPK Modulation | Inhibits phosphorylation of ERK, p38, JNK | LPS-treated mice, retinal endothelial cells | Attenuates activation of the MAPK signaling cascade. | biomolther.org, nih.gov, plos.org |
| Neuroinflammation Suppression | Suppresses glial cell activation | LPS-treated mice, high-fat diet mice | Reduces neuroinflammatory responses in the brain. | biomolther.org, nih.gov, tandfonline.com |
| T-cell Immunosuppression | Blocks CD28 co-stimulation, reduces IL-2 | In vitro T-cell models | A synthetic derivative showed potent immunosuppressive effects. | rsc.org |
Neuroprotective Effects of this compound
This compound has demonstrated a range of neuroprotective effects in various experimental models. These effects are attributed to its ability to counteract several pathological processes implicated in neurodegenerative diseases.
Protection against Glutamate-Induced Neurotoxicity
Glutamate (B1630785) is a major excitatory neurotransmitter in the central nervous system, but its excess can lead to excitotoxicity, a process that damages and kills nerve cells. Research indicates that this compound and its derivatives can protect neurons from this glutamate-induced damage. biomolther.orgnih.govnih.gov
One study found that while caffeic acid and chlorogenic acid strongly inhibited glutamate-induced cell death in a dose-dependent manner, this compound offered slight protection at higher concentrations. science.gov Another study on primary cultured rat cortical cells showed that a methanol extract of Saussurea triangulata, containing three this compound derivatives, significantly protected against glutamate-induced toxicity. nih.gov Specifically, methyl 5-caffeoylquinic acid demonstrated significant neuroprotection, with cell viability around 50% at concentrations from 0.1 to 10 microM. nih.gov These findings suggest that the neuroprotective effects of certain plant extracts against glutamate excitotoxicity may be at least partially attributable to their this compound derivative content. nih.gov
Mitigation of Amyloid-beta (Aβ)-Induced Neuronal Cell Death
The accumulation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease, leading to neuronal cell death and cognitive decline. dergipark.org.tr this compound has been shown to protect against Aβ-induced neurotoxicity. biomolther.orgnih.govdergipark.org.tr
In a study using human SH-SY5Y neuroblastoma cells, treatment with Aβ for 48 hours significantly reduced cell viability to 55%. However, co-treatment with this compound at concentrations of 50, 75, and 100 μM reversed this Aβ-induced cell death, increasing viability to 65%, 78%, and 97%, respectively, in a concentration-dependent manner. dergipark.org.tr This protective effect is linked to the suppression of inflammatory responses and oxidative stress. biomolther.orgnih.govdergipark.org.tr this compound derivatives have also demonstrated neuroprotective effects against Aβ peptide in PC12 cells. dergipark.org.tr
Amelioration of Oxidative Stress in Neural Tissues
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in neurodegenerative diseases. biomolther.orgnih.gov The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and limited antioxidant defenses. nih.gov this compound and its derivatives possess antioxidant properties that help mitigate this damage. biomolther.orgnih.govdergipark.org.trcnif.cn
Research has shown that this compound can reduce oxidative stress by:
Reducing ROS production: this compound derivatives have been found to repress ROS production. biomolther.orgnih.gov
Enhancing antioxidant enzyme activity: In H₂O₂-induced SH-SY5Y cells, this compound treatment upregulated the activity of superoxide dismutase (SOD) and the levels of glutathione (GSH), while reducing malondialdehyde (MDA) levels. cnif.cn It also upregulated the expression of antioxidant factors like catalase (CAT) and glutathione peroxidase (GPx). cnif.cn
Restoring total antioxidant capacity (TAC): In Aβ-exposed SH-SY5Y cells, this compound increased the activity of TAC. dergipark.org.tr
Activating the SKN-1/Nrf2 pathway: In a C. elegans model, this compound was found to exert antioxidant effects through the activation of this pathway. researchgate.net
| Model System | Key Findings | Reference |
|---|---|---|
| H₂O₂-induced SH-SY5Y cells | Upregulated SOD and GSH; Reduced MDA; Upregulated CAT and GPx expression. | cnif.cn |
| Aβ-exposed SH-SY5Y cells | Increased total antioxidant capacity (TAC). | dergipark.org.tr |
| C. elegans | Activated the SKN-1/Nrf2 pathway. | researchgate.net |
Impact on Neurodegenerative Disease Models
The neuroprotective properties of this compound have been investigated in various models of neurodegenerative diseases, including Alzheimer's disease and Huntington's disease.
In animal models of Alzheimer's disease, oral administration of this compound has been shown to ameliorate memory impairment. biomolther.orgnih.gov Studies using SH-SY5Y cells as an in vitro model of Alzheimer's disease have demonstrated that this compound can protect against Aβ-induced neurotoxicity by increasing cell viability and improving oxidative stress parameters. dergipark.org.tr Furthermore, in a high-fat diet-induced mouse model, which can lead to neuroinflammation and an increased risk of Alzheimer's, this compound significantly reduced brain oxidative stress, neuroinflammation, and the levels of Aβ and p-Tau. nih.govtandfonline.com
In a Caenorhabditis elegans model of Huntington's disease, this compound demonstrated potential protective effects by decreasing the formation of polyglutamine aggregates (polyQ150, polyQ35, and polyQ40). researchgate.net This suggests that this compound could be a candidate for further investigation in the context of Huntington's disease. researchgate.net
Enhancement of DNA Repair Mechanisms
The ability of cells to repair damaged DNA is crucial for maintaining genomic stability and preventing diseases. Some research suggests that this compound may play a role in enhancing these repair mechanisms. It is proposed that this compound, taken through diet, contributes to the synthesis of tryptophan and nicotinamide in the gastrointestinal tract, which are ultimately involved in DNA repair. dergipark.org.tr Extracts of Uncaria tomentosa, which contain quinic acid, have been shown to enhance DNA repair. novapublishers.com
Other Biological Activities
Beyond its neuroprotective effects, this compound exhibits a wide range of other biological activities. tandfonline.comresearchgate.netnih.gov These include:
Anti-inflammatory effects: this compound has been shown to possess anti-inflammatory properties by inhibiting the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). dergipark.org.trresearchgate.net
Antimicrobial and Antiviral properties: Research indicates that this compound has both antibacterial and antiviral activities. tandfonline.comresearchgate.netnih.govresearchgate.net
Anticancer activity: Studies have suggested that this compound possesses anticancer properties. tandfonline.comresearchgate.netnih.govresearchgate.net Its anticancer effect may be mediated through the promotion of apoptosis and inhibition of certain signaling pathways involved in cancer progression. nih.gov
Antidiabetic effects: this compound has been reported to have antidiabetic activity. tandfonline.comresearchgate.netnih.govresearchgate.net
Antinociceptive properties: Some studies have pointed to the antinociceptive (pain-relieving) effects of this compound. researchgate.net
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB. | dergipark.org.trresearchgate.net |
| Antimicrobial | Exhibits antibacterial properties. | tandfonline.comresearchgate.netnih.govresearchgate.net |
| Antiviral | Shows antiviral activity. | tandfonline.comresearchgate.netnih.govresearchgate.net |
| Anticancer | Promotes apoptosis and inhibits cancer signaling pathways. | tandfonline.comresearchgate.netnih.govresearchgate.net |
| Antidiabetic | Demonstrates antidiabetic potential. | tandfonline.comresearchgate.netnih.govresearchgate.net |
| Antinociceptive | Possesses pain-relieving effects. | researchgate.net |
Anti-Aging Potential
This compound and its derivatives have demonstrated notable anti-aging properties through various mechanisms, primarily by combating oxidative stress and modulating pathways associated with longevity and skin health.
Research on the nematode worm Caenorhabditis elegans has shown that this compound can enhance survival under stressful conditions, a key indicator of anti-aging potential. nih.gov In one study, worms treated with this compound exhibited a 17.8% longer survival rate under heat stress and a 29.7% longer survival rate under oxidative stress compared to untreated worms. nih.gov The underlying mechanism for this increased thermotolerance involves the upregulation of the small heat shock protein, hsp-16.2. nih.gov Under normal conditions, this compound was found to upregulate the expression of daf-16 and sod-3, genes known to be involved in lifespan regulation, and to decrease the levels of reactive oxygen species (ROS). nih.govresearchgate.net
In the context of skin aging, particularly photoaging caused by UV radiation, derivatives of this compound have shown significant protective effects. mdpi.comnih.govspandidos-publications.com One such derivative, 3,5-dicaffeoyl-epi-quinic acid (DEQA), was found to decrease the production of matrix metalloproteinase-1 (MMP-1) and increase type I collagen production in human dermal fibroblasts damaged by UVA radiation. mdpi.com DEQA achieves this by blocking the MAPK-cascade-regulated AP-1 transcriptional activity, which in turn downregulates the expression of MMP-1, MMP-3, and MMP-9. mdpi.com Furthermore, it promotes collagen synthesis by stimulating the TGF-β/Smad signaling pathway. mdpi.com Another study on 3,5-dicaffeoyl-epi-quinic acid demonstrated its ability to protect human keratinocytes from UVB-induced damage by reducing intracellular ROS and suppressing the expression of pro-inflammatory cytokines like TNF-α, COX-2, IL-6, and IL-1β. spandidos-publications.com
The sirtuin family of proteins, which are crucial regulators of cellular processes including aging, are also implicated in the anti-aging effects of this compound derivatives. nih.govexplorationpub.comaginganddisease.orgmdpi.comgoogle.com Sirtuins are NAD+-dependent deacetylases that play a key role in cellular stress response, DNA repair, and metabolism. nih.govexplorationpub.com Activation of certain sirtuins, such as SIRT1, has been shown to delay replicative senescence. nih.gov Compositions containing conjugates of this compound have been shown to be capable of activating the expression of the sirtuin 3 gene, a marker of senescence. google.com
Table 1: Research Findings on the Anti-Aging Potential of this compound and its Derivatives
| Compound/Extract | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| This compound | Caenorhabditis elegans | Increased survival under heat (17.8%) and oxidative stress (29.7%). Upregulated hsp-16.2, daf-16, and sod-3. Decreased ROS levels. | nih.govresearchgate.net |
| 3,5-dicaffeoyl-epi-quinic acid (DEQA) | Human Dermal Fibroblasts (HDFs) | Decreased MMP-1 production, increased type I collagen production. Downregulated MMP-1, MMP-3, MMP-9 via blocking MAPK/AP-1 pathway. Stimulated TGF-β/Smad signaling. | mdpi.com |
| 3,5-dicaffeoyl-epi-quinic acid (DEQA) | Human HaCaT Keratinocytes | Hindered intracellular ROS generation. Suppressed UVB-induced pro-inflammatory cytokines (TNF-α, COX-2, IL-6, IL-1β). Upregulated antioxidant enzymes via Nrf2 pathway. | spandidos-publications.com |
| Caffeoylquinic Acids | Caenorhabditis elegans | Significantly extended lifespan. 3,5-diCQA was the most potent, acting through the insulin/IGF-1 signaling (IIS) pathway. | nih.gov |
Analgesic and Anti-Nociceptive Effects
This compound has been shown to possess analgesic and anti-nociceptive properties, largely attributed to its antioxidant and anti-inflammatory activities. nih.govresearchgate.nettandfonline.comfrontiersin.org
An experimental study in male mice demonstrated that this compound exerts an analgesic effect in the hot plate test, a model for assessing pain response. skums.ac.ir This effect was associated with the mitigation of oxidative stress in the hippocampus. skums.ac.ir Treatment with this compound significantly increased the antioxidant capacity while decreasing the levels of malondialdehyde (MDA) and nitrite (B80452), which are markers of oxidative stress. skums.ac.ir
Derivatives of this compound have also been investigated for their pain-relieving potential. bau.edu.lbnih.govsemanticscholar.orgresearchgate.net A novel quinic acid derivative, Kromeic acid, isolated from Acanthus syriacus, showed significant anti-inflammatory and antinociceptive effects in models of neuropathic pain, including allodynia and thermal hyperalgesia. bau.edu.lbnih.govsemanticscholar.org The mechanism is thought to involve the reduction of oxidative stress and protection against nitric oxide-induced neuronal toxicity. bau.edu.lbsemanticscholar.org The fraction containing Kromeic acid, along with ferulic acid and chlorogenic acid, demonstrated potent antinociceptive effects. nih.govsemanticscholar.org
Furthermore, caffeoylquinic acid has been shown to have anti-nociceptive effects in a rat model of osteoarthritis by attenuating cartilage degeneration and pain. nih.gov It significantly reduced the expression of inducible nitric oxide synthase (iNOS), nitrotyrosine, and pro-inflammatory interleukins IL-1β and IL-6. nih.gov
Table 2: Research Findings on the Analgesic and Anti-Nociceptive Effects of this compound
| Compound/Extract | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| This compound | Male Mice (Hot Plate Test) | Increased pain response delay. Increased antioxidant capacity and decreased MDA and nitrite levels in the hippocampus. | skums.ac.ir |
| Kromeic Acid (Quinic Acid Derivative) | Mouse Models of Neuropathic Pain | Showed significant anti-inflammatory and antinociceptive potentials in managing allodynia and thermal hyperalgesia. | bau.edu.lbnih.govsemanticscholar.org |
| Caffeoylquinic Acid | Rat Model of Osteoarthritis | Attenuated cartilage degeneration and pain. Reduced expression of iNOS, nitrotyrosine, IL-6, and IL-1β. | nih.gov |
Hepatoprotective Properties
This compound and its derivatives exhibit significant hepatoprotective effects against liver damage induced by various toxins, primarily through their antioxidant and anti-inflammatory mechanisms. mbimph.commbimph.comnih.govspringermedizin.denih.gov
In a study investigating ethanol-induced liver toxicity in rats, supplementation with this compound significantly reversed the detrimental effects of alcohol. mbimph.commbimph.com It helped in restoring normal liver morphology, normalizing elevated liver enzyme levels (AST, ALT, ALP, and GGT), and maintaining lipid and lipoprotein balance. mbimph.commbimph.com Histopathological analysis confirmed a reduction in liver damage in the this compound-treated groups, highlighting its ability to reduce oxidative stress and preserve liver structure and function. mbimph.commbimph.com
Similarly, this compound has been shown to alleviate liver toxicity induced by acetaminophen (B1664979) (APAP). nih.govspringermedizin.de In a mouse model of APAP-induced hepatotoxicity, pretreatment with this compound protected against the increase in serum liver enzymes and the depletion of hepatic antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. nih.gov It also reduced the levels of thiobarbituric acid reactive substances and the pro-inflammatory cytokine TNF-α. nih.gov The protective mechanism involves the upregulation of the Nrf2 protein, a key regulator of the antioxidant response, and the reversal of the increase in CYP2E1 protein expression, an enzyme involved in APAP metabolism to its toxic intermediate. nih.gov
Derivatives of this compound, such as caffeoylquinic acids, have also demonstrated potent hepatoprotective activity. mdpi.comresearchgate.netjst.go.jpnih.gov In experimental models of liver injury, dicaffeoyl quinic acid derivatives were found to be more potent in protecting cultured rat hepatocytes against CCl4-toxicity than chlorogenic acid or caffeic acid alone. jst.go.jp These derivatives significantly decreased the levels of serum biochemical markers of liver damage, including SGOT, SGPT, ALP, and bilirubin. researchgate.net The hepatoprotective action of acyl quinic acid derivatives is linked to their ability to reduce ROS and MDA production and activate the SOD enzyme in liver cells. mdpi.com
Table 3: Research Findings on the Hepatoprotective Properties of this compound and its Derivatives
| Compound/Extract | Model System | Inducing Agent | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound | Rats | Ethanol (B145695) | Reversed abnormal liver morphology and normalized liver enzymes (AST, ALT, ALP, GGT). Maintained lipid-lipoprotein balance. Reduced oxidative stress. | mbimph.commbimph.com |
| This compound | Mice | Acetaminophen (APAP) | Protected against increased serum liver enzymes. Ameliorated inflammation and histopathological changes. Upregulated Nrf2 and reversed the increase in CYP2E1 protein expression. | nih.govspringermedizin.de |
| Acyl Quinic Acid Derivatives | L02 Cells | H₂O₂ | Protected cells from oxidative injury by reducing ROS and MDA production and activating SOD enzyme. | mdpi.com |
| Dicaffeoyl Quinic Acid Derivatives | Rats/Cultured Rat Hepatocytes | CCl₄ | Showed potent hepatoprotective activity, more so than chlorogenic or caffeic acid alone. Significantly decreased serum levels of SGOT, SGPT, ALP, and bilirubin. | researchgate.netjst.go.jp |
Metabolism and Pharmacokinetics of Quininic Acid
In Vitro and In Vivo Metabolic Fate of Quininic Acid
This compound, often studied in the context of its ester, chlorogenic acid, undergoes significant transformation within the body. nih.gov While intact acyl-quinic acids show limited absorption in the small intestine, the hydrolysis of these esters by digestive or microbial enzymes releases this compound, which is then available for further metabolism. nih.gov
In vivo studies in rats have shown that after oral administration of chlorogenic acid, the this compound moiety is largely metabolized by the gut microflora. nih.gov This leads to the formation of various metabolites that are subsequently absorbed and detected in plasma and urine. nih.gov The metabolic pathways include both host and microbial actions, resulting in a complex profile of phenolic conjugates. nih.gov
A study investigating the metabolic profiles of Yinhua Pinggan Granules, a traditional Chinese medicine containing this compound, identified numerous metabolites in rat serum. mdpi.com The primary metabolic reactions observed were hydration, dehydration, and oxidation. mdpi.com
Gut Microbiota Biotransformation of this compound
The gut microbiota plays a pivotal role in the metabolism of this compound. nih.govresearchgate.net When this compound, released from the hydrolysis of chlorogenic acid, reaches the colon, it is extensively transformed by resident bacteria. nih.govresearchgate.net
In vitro studies using human fecal microbiota have been instrumental in elucidating the specific metabolic pathways. nih.gov These investigations have identified several key intermediate metabolites, providing a clearer picture of the biotransformation process. nih.gov
One of the primary routes of this compound biotransformation by the gut microbiota is through oxidative degradation. nih.gov This pathway involves the aromatization of the this compound ring structure. nih.govresearchgate.net A key end product of this oxidative route is protocatechuic acid. nih.gov Research has also highlighted the conversion of 5-O-caffeoylquinic acid (5-CQA) by Lactobacillus reuteri, leading to the formation of various metabolites, including esculetin, which points to an interesting oxidative pathway. rsc.org
In parallel to the oxidative pathway, a reductive degradation route for this compound also exists within the gut microbiome. nih.gov This pathway is characterized by dehydroxylation reactions. nih.gov A significant metabolite formed through this reductive process is cyclohexane (B81311) carboxylic acid. nih.gov The balance between these oxidative and reductive pathways, influenced by both liver and gut microbiota, ultimately determines the final profile of metabolites. nih.gov
Table 1: Key Gut Microbiota Biotransformation Pathways of this compound
| Degradation Pathway | Key Process | Resulting Metabolites |
|---|---|---|
| Oxidative | Aromatization | Protocatechuic acid, Esculetin |
| Reductive | Dehydroxylation | Cyclohexane carboxylic acid |
Absorption and Distribution Studies of this compound
The absorption of this compound is intrinsically linked to the metabolism of its parent compounds, such as chlorogenic acid. nih.gov Intact chlorogenic acid is poorly absorbed in the upper gastrointestinal tract. nih.govresearchgate.net However, upon hydrolysis in the colon, the released this compound and its metabolites can be absorbed. nih.gov
Pharmacokinetic studies suggest that some metabolites of this compound may bind to human serum albumin and could be sequestered in various tissues. nih.gov In a study with rats, after oral administration of a traditional Chinese medicine preparation containing this compound, the compound was detected in plasma within 5 minutes, with the maximum concentration (Tmax) reached in less than 2 hours. mdpi.com This indicates relatively rapid absorption of the compound or its metabolites from the gut.
Excretion Pathways of this compound
The primary route of excretion for this compound and its metabolites is through the urine. nih.govnih.gov Following the consumption of foods rich in chlorogenic acids, a variety of phenolic conjugates and microbial metabolites are found in the urine. nih.gov
A study in rats that were fed diets supplemented with this compound showed that hippuric acid, a metabolite derived from the transformation of the this compound moiety, was a major compound found in the urine. nih.gov This highlights the significance of microbial metabolism in the ultimate excretion products. Another study in rats indicated that renal excretion is a pathway for the elimination of hydroxycinnamates, though not necessarily a major one for the intact forms. nih.gov
Bioavailability Studies of this compound
The bioavailability of this compound is considered to be low when consumed in its esterified form, such as chlorogenic acid. nih.govresearchgate.net This is largely due to the limited absorption of the intact ester in the small intestine. nih.gov
However, the bioavailability of this compound is more accurately understood by considering the absorption of its various metabolites produced by the gut microbiota. nih.gov One study concluded that the bioavailability of chlorogenic acid is highly dependent on its metabolism by the gut microflora, with microbial metabolites accounting for a significant percentage of the ingested dose. nih.gov The extensive metabolism by gut bacteria transforms this compound into more readily absorbable compounds, which then enter systemic circulation. researchgate.net
Degradation Pathways of Quininic Acid and Its Conjugates
Chemical and Environmental Degradation of Quininic Acid Esters
The chemical stability of this compound esters, such as caffeoylquinic acids (CQAs), is influenced by environmental factors like light, temperature, and the solvent in which they are dissolved. nih.govmdpi.com Degradation can occur through isomerization, methylation, and hydrolysis. nih.govmdpi.com
Isomerization Processes
Isomerization is a significant degradation pathway for this compound esters. For instance, caffeoylquinic acids can undergo acyl migration, where the acyl group moves to a different position on the quinic acid moiety. acs.orgnih.govrsc.org This process is influenced by factors such as heat and pH. Heating 5-O-caffeoylquinic acid (5-CQA) in water can lead to the formation of its isomers, 3-O-caffeoylquinic acid and 4-O-caffeoylquinic acid. nih.govcore.ac.uk Light exposure can also induce cis-trans isomerization of the caffeoyl group. rsc.orgnih.gov Studies have shown that di-acyl CQAs are generally less stable than mono-acyl CQAs, and the stability is also affected by the position of the ester bond. nih.govcore.ac.uk
| Factor | Effect on Isomerization | Reference |
| Heat | Promotes acyl migration, leading to different positional isomers. | nih.govcore.ac.uk |
| Light | Induces cis-trans isomerization of the cinnamoyl moiety. | rsc.orgnih.gov |
| pH | Can influence the rate and extent of acyl migration. | acs.org |
| Structure | Mono-acyl CQAs are more stable than di-acyl CQAs. | nih.govcore.ac.uk |
Methylation Processes
Methylation is another identified degradation pathway for this compound esters. nih.govmdpi.com This process involves the addition of a methyl group, which can occur during extraction with methanol (B129727), a common solvent in laboratory studies. researchgate.net The formation of methyl esters of caffeoylquinic acids has been observed, and these derivatives can be mistakenly identified as novel natural compounds. researchgate.net The degree of methylation can be influenced by the concentration of methanol in the solvent. nih.govmdpi.com
Hydrolytic Degradation
Hydrolysis of the ester bond in this compound conjugates, such as chlorogenic acid, results in the release of this compound and the corresponding hydroxycinnamic acid (e.g., caffeic acid). acs.orgnih.govnih.govleeds.ac.uk This degradation can be facilitated by heat and certain pH conditions. acs.orgnih.govnih.gov For example, heating 5-CQA in water can lead to its hydrolysis into quinic acid and caffeic acid. nih.gov The susceptibility to hydrolysis can also be influenced by the isomeric form of the ester. For instance, 3-O-caffeoylquinic acid has been shown to be more readily hydrolyzed than 5-O-caffeoylquinic acid by enzymes in Caco-2 cells. leeds.ac.uk
Thermal Degradation Profiles
Thermal processing, such as roasting, significantly impacts the degradation of this compound and its conjugates. During the roasting of coffee beans, this compound and chlorogenic acids degrade to form a variety of volatile compounds. acs.orgnih.govacs.org Phenol is a major degradation product formed from the thermal decomposition of this compound. acs.orgnih.govresearchgate.net The presence of oxygen does not appear to be a critical factor in the formation of many of these volatile compounds. acs.orgnih.gov
The thermal degradation of feruloyl quinic acids (a type of chlorogenic acid) is proposed to occur through two main pathways. One "low activation energy" channel, dominant at lower temperatures, involves the hydrolysis of the ester bond followed by decarboxylation. researchgate.net
| Compound | Major Thermal Degradation Products | Conditions | Reference |
| This compound | Phenol, 2,5-Dimethylfuran, Furfuryl alcohol | Roasting under nitrogen, air, or helium | acs.orgnih.gov |
| Chlorogenic Acid | Phenol, 2,5-Dimethylfuran | Roasting under nitrogen, air, or helium | acs.orgnih.gov |
| Feruloyl Quinic Acid | 4-vinylguaiacol, Guaiacol, Phenol | Roasting | researchgate.net |
Advanced Analytical and Computational Methodologies in Quininic Acid Research
Advanced Spectroscopic Techniques for Characterization
The structural elucidation of quininic acid and its analogues is heavily reliant on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is fundamental for determining the carbon-hydrogen framework of this compound. nih.govhumanjournals.com Experimental ¹H and ¹³C NMR spectra, often recorded in solvents like D₂O or DMSO-d₆, provide key insights into the chemical environment of each proton and carbon atom. hmdb.cahmdb.cachemicalbook.com Theoretical calculations, such as those using Density Functional Theory (DFT), are frequently employed to predict NMR chemical shifts, and a strong correlation between experimental and calculated spectra helps to confirm the proposed structure. humanjournals.com
Mass Spectrometry (MS) , particularly when coupled with electrospray ionization (ESI), is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives. nih.govresearchgate.net High-resolution mass spectrometry (HR-ESI-MS) allows for the precise determination of molecular formulas. e-fas.org Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation of parent ions, which can help differentiate between isomers of caffeoylquinic acids by observing specific losses and ion abundances. nih.govusask.ca
Vibrational Spectroscopy , including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is used to identify the functional groups present in the this compound molecule. nih.govresearchgate.net The vibrational frequencies observed in experimental spectra are often compared with those calculated using computational methods like DFT to achieve a complete vibrational assignment, providing a detailed fingerprint of the molecule. humanjournals.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. nih.govresearchgate.net The experimental UV-Vis spectrum of this compound has been compared with spectra predicted by Time-Dependent DFT (TD-DFT) calculations, showing good agreement and aiding in the characterization of its electronic properties. humanjournals.com
Table 1: Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Information Provided | Key Findings and Applications |
|---|---|---|
| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of atoms. nih.govhumanjournals.com | Confirms the core structure and stereochemistry. Comparison with DFT-predicted shifts validates the structure. humanjournals.com |
| Mass Spectrometry (ESI-MS, MS/MS) | Molecular weight, fragmentation patterns, and molecular formula. nih.gov | Differentiates between isomers of caffeoylquinic acids. nih.govusask.ca HR-ESI-MS provides high-accuracy molecular formulas. e-fas.org |
| FT-IR and FT-Raman | Identification of functional groups (e.g., -OH, -COOH, C=C). researchgate.net | Provides a molecular fingerprint. Assignments are often confirmed by DFT calculations. humanjournals.com |
| UV-Visible Spectroscopy | Electronic transitions. researchgate.net | Characterizes electronic properties. TD-DFT calculations can predict the spectrum with good accuracy. humanjournals.com |
Chromatographic Method Development for Quantitative Analysis
Accurate quantification of this compound in complex matrices such as food, beverages, and biological samples is essential for quality control and research. oup.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) methods have been extensively developed for the determination of this compound and its derivatives. researchgate.nethplc.todaynih.gov These methods often utilize reversed-phase columns (e.g., C18) with a UV detector. hplc.todaynih.gov For instance, a method for analyzing bee products used a coupled Separon SGX C18 and a Polymer IEX H-form column with a mobile phase of sulfuric acid and methanol (B129727), achieving a limit of detection for this compound of 10 µg/mL. researchgate.nettandfonline.com Another HPLC method developed for the quality control of Hieracium pilosella was shown to be more specific than traditional colorimetric methods for quantifying caffeoylquinic acid derivatives. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over HPLC in terms of speed, resolution, and sensitivity. UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), provide highly selective and sensitive quantification. researchgate.nettandfonline.com For example, a UPLC-ESI-QqQLIT–MS/MS method was developed to quantify 19 phytochemicals, including this compound, in various Ficus species, demonstrating the high throughput and accuracy of the technique. researchgate.nettandfonline.com Similarly, UPLC-Time-of-Flight (TOF)-MS has been used to identify reaction products of this compound in roasted coffee. acs.org
The development of these methods involves optimizing various parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity. tandfonline.comjapsonline.com
Table 2: Examples of Chromatographic Methods for this compound Analysis
| Technique | Matrix | Column | Mobile Phase Example | Detection | Key Finding |
|---|---|---|---|---|---|
| HPLC | Bee Products | Separon SGX C18 and Polymer IEX H-form | 9 mmol/L Sulphuric acid:Methanol (95:5) | UV (215 nm) | LOD for this compound was 10 µg/mL. researchgate.nettandfonline.com |
| HPLC-MS/MS | Food (Red Wine, Coffee, Apple Juice) | Atlantis RP18 | Water (0.1% formic acid):ACN (99:1) | ESI-MS/MS | A stable isotope dilution analysis method was established for accurate quantification. oup.com |
| UPLC-MS/MS | Ficus Species Extracts | Waters ACQUITY UPLC BEH™ C18 | Water (0.1% formic acid) and Acetonitrile (B52724) | ESI-MS/MS (MRM) | A rapid (10 min) and sensitive method for quantifying 19 phytochemicals including this compound. researchgate.nettandfonline.com |
| UPLC-TOF-MS | Coffee Beverage | BEH C18 | Water (0.1% formic acid) and Acetonitrile | ESI-TOF-MS | Identified reaction products of this compound with Strecker aldehydes. acs.org |
Computational Chemistry and Molecular Modeling
Computational techniques are invaluable in modern chemical research, providing insights into molecular properties and interactions that can be difficult or impossible to obtain through experimentation alone.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In this compound research, DFT calculations, commonly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to study its molecular structure and properties. humanjournals.comresearchgate.netresearchgate.net
Researchers have theoretically studied different isomers of this compound to determine their relative stabilities in the gas phase and in aqueous solution. humanjournals.com These calculations can predict geometric parameters, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity of the molecule. researchgate.net Furthermore, DFT is used to simulate spectroscopic data (NMR, IR, UV-Vis), and the close agreement between calculated and experimental results serves to validate both the theoretical model and the experimental characterization. humanjournals.comresearchgate.netresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as this compound, and a protein receptor at the atomic level.
Studies have shown that this compound can fit into the binding pockets of various protein receptors, forming hydrogen bonds and other interactions with key amino acid residues. nih.govfrontiersin.org For example, docking studies have investigated the interaction of this compound with targets like β-lactamase and DNA gyrase, revealing potential mechanisms for its observed biological activities. frontiersin.org The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative score typically suggests a stronger binding. nih.gov For instance, docking of this compound against proteins in the rhl quorum sensing system of Pseudomonas aeruginosa yielded affinity scores between -5.6 and -6.4 kcal/mol. nih.gov These studies are critical for identifying potential drug targets and for the rational design of new therapeutic agents based on the this compound scaffold. rsc.org
Table 3: Selected Molecular Docking Studies of this compound
| Target Protein/Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interactions | Implication |
|---|---|---|---|
| RhlA, RhlR, RhlB (P. aeruginosa) | -5.7, -6.4, -5.6 | Hydrogen bonds with aromatic amino acid residues. nih.gov | Interference with quorum sensing system. nih.gov |
| β-lactamase, DNA gyrase | -6.30 (for a derivative), -5.8 (for a derivative) | Hydrogen bonds with residues like ASN46, ALA96. frontiersin.org | Potential antibacterial mechanism. frontiersin.org |
| Acetylcholinesterase (AChE) | -5.8 | Hydrogen bonds with GLY A:115, TYR A:128, GLU A:197. researchgate.net | Potential for enzyme inhibition. researchgate.net |
| Cytochrome P450 (CYP3A4, 2D6, etc.) | Not specified | Effective inhibition observed in docking. rjptonline.org | Potential for herbal-drug interactions. rjptonline.org |
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis uses computational models to predict the pharmacokinetic and toxicological properties of a compound. This is a crucial step in early-stage drug discovery to filter out candidates with poor ADMET profiles.
For this compound and its derivatives, ADMET analyses have been performed to evaluate their drug-like properties. frontiersin.org These studies predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. rjptonline.orgjmbfs.org For example, ADMET analysis of a this compound derivative revealed an ideal toxicity profile, suggesting its suitability as a candidate for antimicrobial drug development. frontiersin.org Another study predicted that this compound could have a P-glycoprotein (P-gp) inhibition effect, which can influence the distribution and excretion of other drugs. jmbfs.org
Molecularly Imprinted Polymers (MIPs) are synthetic materials with custom-made binding sites that are complementary to a target molecule in terms of shape, size, and functional groups. mdpi.com Computational modeling plays a vital role in the rational design of MIPs, helping to select the optimal functional monomers and their ratios before synthesis, which saves time and resources. mdpi.combiolscigroup.us
In the context of this compound, computational modeling has been used to optimize the preparation of MIPs for its selective extraction from coffee bean extract. mdpi.com The process involves simulating the pre-polymerization complex between the template (quinic acid) and various functional monomers. researchgate.net By calculating the binding energy of these complexes, researchers can predict which monomer will lead to the most stable and selective polymer. For instance, a study tested allylamine, methacrylic acid (MAA), and 4-vinylpyridine (B31050) (4-VP) as functional monomers, with computational results guiding the choice of monomer and the template-to-monomer ratio for the subsequent successful synthesis of a selective MIP for this compound. mdpi.com
Translational Research and Potential Applications of Quininic Acid
Precursors in Organic Synthesis
Quininic acid serves as a valuable and versatile chiral starting material in the synthesis of pharmaceuticals and other complex molecules. wikipedia.org Its rigid, conformationally defined structure, adorned with multiple stereochemically defined functional groups, makes it an attractive scaffold for asymmetric synthesis. ingentaconnect.com
Synthesis of Chiral Synthons and Biologically Important Molecules
The inherent chirality of this compound makes it an ideal precursor for the synthesis of a variety of chiral synthons and biologically significant molecules. Its densely functionalized nature and relatively low cost contribute to its appeal as an optically active starting material. ingentaconnect.com For instance, it has been utilized in the synthesis of carba-sugars, which are hydrolytically stable analogues of their parent sugars and hold therapeutic potential. ingentaconnect.com
One notable application of this compound is as a building block in the synthesis of the antiviral drug oseltamivir, used to treat influenza A and B. wikipedia.org Furthermore, it has been employed as a precursor in the synthesis of gabosines, a class of naturally occurring compounds with potential biological activities. ingentaconnect.com The synthesis of cyclophellitol and its diastereoisomers, which are potent glycosidase inhibitors, has also been achieved starting from this compound. rsc.org
Pharmaceutical and Biomedical Applications
The diverse pharmacological properties of this compound have prompted extensive research into its potential therapeutic applications. In vitro and in vivo studies have demonstrated its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, among others. tandfonline.comresearchgate.netnih.gov
Drug Candidate Development for Specific Diseases
This compound and its derivatives are being actively investigated as potential drug candidates for a range of diseases.
Cancer: Research has shown that this compound exhibits anticancer effects against various cancer cell lines, including prostate, glioblastoma, and oral cancers. researchgate.net Its anticancer mechanism involves promoting apoptosis and downregulating the expression of matrix metallopeptidase 9 (MMP-9). tandfonline.comresearchgate.net Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory activity, which is often linked to cancer development. nih.gov
Huntington's Disease: A recent study highlighted the neuroprotective potential of this compound in a Caenorhabditis elegans model of Huntington's disease. nih.gov The study found that this compound could reduce the formation of polyglutamine aggregates, a hallmark of the disease, and protect against oxidative stress. nih.gov
| Disease Target | Model System | Key Findings |
| Prostate Cancer | In vitro | Exhibited anticancer properties. researchgate.net |
| Glioblastoma | In vitro | Showed anti-glioblastoma effects. researchgate.net |
| Huntington's Disease | C. elegans | Decreased the formation of polyQ aggregates and protected against oxidative stress. nih.gov |
Development of Antimicrobial Agents
This compound has demonstrated broad-spectrum antimicrobial properties. trdizin.gov.trresearchgate.net Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. trdizin.gov.tr The antibacterial effect of this compound is attributed to its ability to modulate ribosome function, interfere with aminoacyl-tRNA synthesis, and disrupt the bacterial membrane. tandfonline.comnih.gov
Research has also focused on the antibiofilm activity of this compound. It has been shown to inhibit biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa. rsc.orgnih.gov The mechanism of its antibiofilm action involves interfering with the secretion of extracellular polymeric substances (EPS). nih.gov
| Microbial Target | Activity | Mechanism of Action |
| Staphylococcus aureus | Antibacterial, Antibiofilm | Damages cell membrane, interferes with normal cell functions, reduces biofilm biomass. rsc.org |
| Pseudomonas aeruginosa | Antibiofilm | Interferes with EPS secretion. nih.gov |
| Klebsiella pneumoniae | Antimicrobial | trdizin.gov.trresearchgate.net |
| Escherichia coli | Antimicrobial | trdizin.gov.trresearchgate.net |
| Streptococcus pyogenes | Antimicrobial | trdizin.gov.trresearchgate.net |
Use in Biopharmaceuticals
Derivatives of this compound, particularly hydroxycinnamoyl-quinic acids (HCQAs), are being explored for their potential use in biopharmaceuticals. mdpi.com These compounds, which are esters of hydroxycinnamic acids and this compound, exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. mdpi.com Their potential applications in drug development are an active area of research.
Nanotechnology Applications
This compound is increasingly being utilized in the field of nanotechnology, particularly in the development of targeted drug delivery systems.
Researchers have developed this compound-conjugated nanoparticles as carriers for anticancer drugs. figshare.comnih.gov These nanoparticles are designed to target E-selectin, a protein that is overexpressed on the surface of endothelial cells surrounding solid tumors. figshare.comnih.gov By decorating nanoparticles with this compound, which acts as a synthetic mimic of sialyl Lewis-x (a natural ligand for selectins), the nanoparticles can selectively bind to the tumor endothelium. figshare.comnih.gov This targeted approach enhances the delivery of the drug to the tumor site, potentially increasing efficacy and reducing side effects. nih.govnih.gov
In one study, paclitaxel-loaded this compound-decorated nanoparticles showed greater anticancer efficacy compared to the free drug in animal models. nih.gov Another area of exploration is the use of carbon quantum dots conjugated with this compound for the delivery of chemotherapy agents like gemcitabine to breast cancer cells. researchgate.net
| Nanoparticle System | Application | Key Features |
| This compound-conjugated polymeric nanoparticles | Targeted drug delivery to solid tumors | Decorated with a this compound derivative that mimics sialyl Lewis-x to bind to E-selectin on tumor endothelium. figshare.comnih.govnih.gov |
| Carbon quantum dots-quinic acid | Drug delivery to breast cancer cells | Utilizes the anticancer activity of this compound and its affinity for selectins. researchgate.net |
in the Food Industry
This compound, a derivative of quinoline (B57606), has been a subject of interest in translational research for its potential applications within the food industry. Investigations have explored its role as a component in flavoring agents and its inherent properties as a preservative. Research findings, primarily documented in patents and scientific reviews, indicate its potential, though it is not as widely utilized or studied as other organic acids.
Artificial Sweetener
The application of this compound in the realm of sweeteners is linked to its function within compound formulations. A Chinese patent indicates that combining this compound with other polyphenols, such as vanilla polyphenol and green tea polyphenol, can result in a high-intensity sweetening flavoring agent. ulisboa.pt This suggests that this compound may act synergistically with other compounds to create a potent sweet taste, suitable for use in foods and beverages that require high-sweetness sweeteners. ulisboa.pt
Flavor Enhancer
The role of this compound as a flavor enhancer is multifaceted, contributing to both bitter and potentially umami taste profiles.
Contribution to Bitterness: Research documented in patents concerning cranberry products has identified this compound as the compound responsible for the characteristic bitter taste of cranberries. googleapis.comgoogle.com While often considered an undesirable taste, this bitterness is a key component of the cranberry's flavor profile. The juice is often blended with other sugar-containing liquids to make it more palatable. googleapis.comgoogle.com
Umami Flavor Compositions: this compound, identified by its chemical name 6-methoxyquinoline-4-carboxylic acid, is also listed as a component in patent filings for compositions that incorporate an umami flavor agent. google.com This suggests a potential role in modulating or enhancing savory flavors in food products.
Food Preservative
The potential of this compound as a food preservative has been noted in patent literature. A patent for a non-hazardous foaming ant spray lists 6-methoxyquinoline-4-carboxylic acid (this compound) under the general description of a "food preservative," indicating its recognized antimicrobial or antioxidant properties that are relevant for preservation. google.com This application leverages the inherent biological activities of the compound to extend the shelf-life and maintain the safety of food products.
Research Findings on this compound in Food Applications
| Application Area | Research Finding | Source Type |
| Artificial Sweetener | In combination with other polyphenols, it creates a high-intensity sweetening flavoring agent. | Patent Review ulisboa.pt |
| Flavor Enhancer | Imparts the characteristic bitter taste to cranberries. | Patent googleapis.comgoogle.com |
| Flavor Enhancer | Listed as a component in umami flavor agent compositions. | Patent google.com |
| Food Preservative | Identified as a known food preservative in patent literature. | Patent google.com |
Q & A
Q. What are the standard analytical methods for identifying and quantifying quininic acid in plant extracts?
this compound is typically identified and quantified using chromatography-based techniques. Gas chromatography-mass spectrometry (GC-MS) is employed for volatile derivatives, as demonstrated in studies isolating this compound from Syzygium cumini and Neolamarckia cadamba fruit peel . For non-volatile or thermally unstable forms, high-performance liquid chromatography (HPLC) with UV or MS detection is preferred, particularly for dicaffeoylquinic acid isomers in complex matrices like herbal products . Method validation should include linearity, precision (RSD <3%), and recovery rates (93–104%) to ensure reproducibility .
Q. How is this compound structurally distinguished from related quinic acid derivatives?
Structural elucidation relies on spectroscopic data and chemical derivatization. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns, while tandem MS differentiates isomers via fragmentation patterns . Oxidation and decarboxylation experiments, such as conversion to methoxyquinoline derivatives, confirm the position of carboxyl and methoxy groups, as established in classical syntheses .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., anti-biofilm vs. negligible antimicrobial effects) often stem from variations in purity, assay conditions, or microbial strains. To address this:
- Standardize extraction protocols (e.g., solvent polarity, column chromatography fractions) to isolate this compound >95% purity .
- Include positive controls (e.g., known biofilm inhibitors) and validate results across multiple strains .
- Perform dose-response analyses to distinguish specific activity from cytotoxicity .
Q. How can researchers ensure reproducibility in this compound isolation from natural sources?
Reproducibility requires:
- Detailed documentation of plant material (species, geographic origin, harvest time) .
- Transparent reporting of extraction parameters (solvent ratios, temperature, duration) in supplementary materials .
- Cross-validation using orthogonal techniques (e.g., GC-MS and HPLC) to confirm compound identity .
Q. What advanced techniques are critical for studying this compound’s stereochemical properties?
Stereochemical analysis involves:
- Chiral chromatography or capillary electrophoresis to separate enantiomers .
- X-ray crystallography for absolute configuration determination, particularly for synthetic derivatives .
- Computational modeling (e.g., density functional theory) to predict stability and reactivity of stereoisomers .
Q. How should researchers design studies to investigate this compound’s role in metabolic pathways?
- Use isotopic labeling (e.g., ¹³C-quinic acid) to trace biosynthetic pathways in plant models .
- Combine metabolomics (GC-MS or LC-MS) with transcriptomics to correlate this compound accumulation with gene expression .
- Employ knockout mutants or enzyme inhibitors to disrupt specific pathway steps and observe metabolic flux changes .
Q. What methodological considerations are essential for replicating historical syntheses of this compound?
- Replicate Skraup’s 1881 oxidation protocol with modern safety controls: use graded chromic acid addition and monitor reaction intermediates via thin-layer chromatography .
- Validate synthetic products against authentic standards using [α]D (optical rotation) and melting point comparisons .
- Address yield inconsistencies by optimizing reaction conditions (e.g., temperature, catalyst purity) .
Methodological Best Practices
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including raw spectral data in supplementary files .
- Ethical Transparency : Disclose all conflicts of interest and funding sources, particularly in studies involving commercial plant extracts .
- Critical Analysis : Use funnel plots or sensitivity analyses to assess publication bias in meta-studies of this compound bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
